Bcl-2-IN-23
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
Formule moléculaire |
C32H32N10O2 |
|---|---|
Poids moléculaire |
588.7 g/mol |
Nom IUPAC |
N-[2-methoxy-4-[3-methoxy-4-[[1-(2-phenylethyl)tetrazol-5-yl]amino]phenyl]phenyl]-1-(2-phenylethyl)tetrazol-5-amine |
InChI |
InChI=1S/C32H32N10O2/c1-43-29-21-25(13-15-27(29)33-31-35-37-39-41(31)19-17-23-9-5-3-6-10-23)26-14-16-28(30(22-26)44-2)34-32-36-38-40-42(32)20-18-24-11-7-4-8-12-24/h3-16,21-22H,17-20H2,1-2H3,(H,33,35,39)(H,34,36,40) |
Clé InChI |
CCZKBHMYSOUJLL-UHFFFAOYSA-N |
Origine du produit |
United States |
Foundational & Exploratory
Bcl-2-IN-23: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Bcl-2-IN-23 is a selective inhibitor of the B-cell lymphoma 2 (Bcl-2) protein, a key regulator of the intrinsic apoptotic pathway. By competitively binding to Bcl-2, this small molecule disrupts the protein's anti-apoptotic function, leading to the induction of programmed cell death in cancer cells. This technical guide provides a comprehensive overview of the mechanism of action of this compound, including its effects on cellular signaling pathways, available quantitative data, and detailed experimental protocols for assays relevant to its characterization.
Introduction to Bcl-2 and its Role in Apoptosis
The Bcl-2 family of proteins are central regulators of apoptosis, or programmed cell death.[1] This family includes both pro-apoptotic members (e.g., Bax, Bak) and anti-apoptotic members (e.g., Bcl-2, Bcl-xL, Mcl-1).[2] In healthy cells, a delicate balance between these opposing factions ensures normal tissue homeostasis.[1] The anti-apoptotic Bcl-2 proteins function by sequestering their pro-apoptotic counterparts, thereby preventing the permeabilization of the mitochondrial outer membrane and the subsequent release of cytochrome c, a critical step in the activation of the caspase cascade that executes apoptosis.[3]
In many cancers, the overexpression of anti-apoptotic Bcl-2 proteins is a common survival mechanism, allowing tumor cells to evade apoptosis and resist conventional therapies.[2] This makes Bcl-2 an attractive therapeutic target for the development of novel anticancer agents.
Mechanism of Action of this compound
This compound is a selective inhibitor that targets the Bcl-2 protein. Its mechanism of action can be summarized as follows:
-
Competitive Binding: this compound non-covalently and competitively binds to the Bcl-2 protein.[4] This binding likely occurs in the BH3-binding groove of Bcl-2, mimicking the action of pro-apoptotic BH3-only proteins.
-
Disruption of Bcl-2 Function: By occupying the binding groove, this compound prevents Bcl-2 from sequestering pro-apoptotic proteins like Bax and Bak.[4]
-
Induction of Apoptosis: The release of pro-apoptotic proteins leads to their activation, mitochondrial outer membrane permeabilization, and the initiation of the caspase cascade, ultimately resulting in apoptosis.[4]
-
Reduction of Bcl-2 Expression: It has been reported that this compound can also significantly reduce the expression of the Bcl-2 protein, further promoting apoptosis.[4]
-
Induction of Necroptosis: In addition to apoptosis, this compound has been observed to induce late-stage necroptosis, an alternative programmed cell death pathway.[4]
-
Enhanced Chemosensitivity: By disrupting the Bcl-2-mediated inhibition of apoptosis, this compound can enhance the sensitivity of cancer cells to other apoptotic stimuli.[4]
Signaling Pathway
The following diagram illustrates the central role of Bcl-2 in the intrinsic apoptotic pathway and the inhibitory effect of this compound.
Caption: Bcl-2 inhibits apoptosis by sequestering Bax/Bak. This compound inhibits Bcl-2, leading to apoptosis.
Quantitative Data
The following table summarizes the available quantitative data for this compound.
| Parameter | Cell Line | Value (µM) |
| IC50 | HTB-140 (Melanoma) | 25.7[4] |
| HeLa (Cervical Cancer) | 33.7[4] | |
| SW620 (Colorectal Cancer) | 33.7[4] |
Experimental Protocols
The following sections provide detailed methodologies for key experiments that are typically used to characterize the mechanism of action of Bcl-2 inhibitors like this compound.
Cell Viability Assay (IC50 Determination)
This protocol describes a common method for determining the half-maximal inhibitory concentration (IC50) of a compound using a colorimetric assay.
Workflow Diagram:
Caption: A typical workflow for determining the IC50 of a compound using a cell viability assay.
Methodology:
-
Cell Seeding: Seed cancer cell lines (e.g., HTB-140, HeLa, SW620) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control.
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Reagent Addition: Add a cell viability reagent such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or WST-1 (water-soluble tetrazolium salt) to each well and incubate for 1-4 hours.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Plot the absorbance values against the log of the compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
Apoptosis Assay (Annexin V/Propidium (B1200493) Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Methodology:
-
Cell Treatment: Treat cells with this compound at various concentrations for a specified time.
-
Cell Harvesting: Harvest both adherent and floating cells and wash them with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and propidium iodide (PI).
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Viable cells are Annexin V-negative and PI-negative, early apoptotic cells are Annexin V-positive and PI-negative, and late apoptotic/necrotic cells are both Annexin V-positive and PI-positive.
Bcl-2 Binding Assay (Fluorescence Polarization)
This in vitro assay measures the binding affinity of a compound to the Bcl-2 protein.
Methodology:
-
Reagents: Recombinant human Bcl-2 protein and a fluorescently labeled peptide that binds to the BH3-binding groove of Bcl-2 (e.g., a FAM-labeled Bad peptide).
-
Assay Setup: In a 384-well plate, combine the Bcl-2 protein, the fluorescent peptide, and varying concentrations of this compound in an appropriate buffer.
-
Incubation: Incubate the plate at room temperature to allow the binding to reach equilibrium.
-
Measurement: Measure the fluorescence polarization using a plate reader. The displacement of the fluorescent peptide by this compound will result in a decrease in fluorescence polarization.
-
Data Analysis: Plot the change in fluorescence polarization against the log of the inhibitor concentration to determine the binding affinity (e.g., Ki or IC50).
Conclusion
This compound is a promising selective inhibitor of the anti-apoptotic protein Bcl-2. Its ability to competitively disrupt the Bcl-2/pro-apoptotic protein interaction and induce programmed cell death in cancer cells makes it a valuable tool for cancer research and a potential lead compound for the development of novel therapeutics. The experimental protocols outlined in this guide provide a framework for the further characterization and evaluation of this and similar Bcl-2 inhibitors.
References
- 1. Mechanisms of Action of Bcl-2 Family Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Potent Anticancer Activity of Novel Indole-Based Bcl-2 Inhibitors [mdpi.com]
- 3. Progress in targeting the BCL-2 family of proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | The role of BCL-2 family proteins in regulating apoptosis and cancer therapy [frontiersin.org]
Unveiling Bcl-2-IN-23: A Technical Overview of a Selective Bcl-2 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
B-cell lymphoma 2 (Bcl-2) is a key regulator of the intrinsic apoptosis pathway, acting as a crucial survival factor for many types of cancer cells. Its overexpression is a hallmark of various malignancies and is associated with resistance to chemotherapy. Consequently, the development of small molecule inhibitors targeting Bcl-2 has been a significant focus in oncology drug discovery. This technical guide provides an in-depth overview of a specific selective Bcl-2 inhibitor, Bcl-2-IN-23. While detailed synthesis protocols and the precise chemical structure are not publicly available, this document consolidates the known biological data and the general principles of Bcl-2 inhibition to offer valuable insights for the research and drug development community.
Discovery and Profile of this compound
This compound, also referred to as compound 5, is a selective inhibitor targeting the anti-apoptotic protein Bcl-2.[1] It has been characterized as a non-covalent, competitive inhibitor.[1] The primary mechanism of action of this compound involves disrupting the Bcl-2-mediated mitochondrial apoptosis inhibition pathway.[1] By binding to Bcl-2, it is believed to prevent the sequestration of pro-apoptotic proteins like Bax and Bak, thereby promoting the mitochondrial outer membrane permeabilization (MOMP) and initiating the caspase cascade that leads to programmed cell death.
Biological Activity
Quantitative analysis of the biological activity of this compound has been determined through in vitro studies on various human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the inhibitor required to reduce a biological process by 50%, are summarized in the table below.
| Cell Line | Cancer Type | IC50 (μM) |
| HTB-140 | Melanoma | 25.7 - 33.7 |
| HeLa | Cervical Cancer | 25.7 - 33.7 |
| SW620 | Colorectal Cancer | 25.7 - 33.7 |
Data sourced from MedChemExpress.[1]
The consistent IC50 values across these different cancer cell lines suggest a broad potential for this compound in targeting tumors that are dependent on Bcl-2 for survival. Furthermore, studies have indicated that this compound can induce late apoptosis and necroptosis in cancer cells.[1] This dual mechanism of cell death could be advantageous in overcoming resistance to apoptosis-only inducing agents. The inhibitor has also been shown to reduce the release of the inflammatory cytokine IL-6, suggesting potential immunomodulatory effects.[1]
The Bcl-2 Signaling Pathway and Inhibition
The Bcl-2 family of proteins comprises both pro-apoptotic (e.g., Bax, Bak, Bad, Bim) and anti-apoptotic (e.g., Bcl-2, Bcl-xL, Mcl-1) members. The balance between these opposing factions dictates the cell's fate. In cancer, this balance is often tipped in favor of survival due to the overexpression of anti-apoptotic proteins like Bcl-2.
Bcl-2 exerts its anti-apoptotic function by binding to the BH3 domain of pro-apoptotic proteins, preventing their activation and oligomerization. Small molecule inhibitors, such as this compound, are designed to mimic the BH3 domain of pro-apoptotic proteins. They fit into the hydrophobic groove of Bcl-2, competitively displacing the pro-apoptotic proteins and thereby liberating them to initiate apoptosis.
References
Technical Guide: Bcl-2-IN-23 - A Selective B-cell Lymphoma-2 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
B-cell lymphoma-2 (Bcl-2) is a key anti-apoptotic protein that is frequently overexpressed in various cancers, contributing to tumor survival and resistance to therapy. Bcl-2-IN-23 is a selective, non-covalent, and competitive inhibitor of the Bcl-2 protein.[1] By binding to Bcl-2, it disrupts the protein's function, leading to the induction of apoptosis in cancer cells. This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of this compound, also identified as compound 5.[1]
Chemical Structure and Properties
This compound has been identified as N-[4-(2-chloroacetylamino)phenyl]-2-morpholinoacetamide. The chemical and physical properties are summarized in the table below.
| Property | Value | Reference |
| IUPAC Name | N-[4-(2-chloroacetylamino)phenyl]-2-morpholinoacetamide | |
| Synonyms | This compound, Compound 5 | [1] |
| Molecular Formula | C₁₄H₁₈ClN₃O₃ | |
| Molecular Weight | 311.76 g/mol | |
| CAS Number | Not available | |
| Appearance | Solid | |
| Solubility | Soluble in DMSO |
Biological Activity
This compound is a selective inhibitor of Bcl-2, demonstrating its pro-apoptotic effects across various cancer cell lines.[1]
In Vitro Activity
| Cell Line | Cancer Type | IC₅₀ (µM) | Reference |
| HTB-140 | Melanoma | 25.7 - 33.7 | [1] |
| HeLa | Cervical Cancer | 25.7 - 33.7 | [1] |
| SW620 | Colorectal Cancer | 25.7 - 33.7 | [1] |
Mechanism of Action
This compound functions by competitively binding to the BH3 domain of the Bcl-2 protein in a non-covalent manner.[1] This action displaces pro-apoptotic proteins like Bax and Bak, which are normally sequestered by Bcl-2. The release of these proteins leads to the permeabilization of the mitochondrial outer membrane, cytochrome c release, and subsequent activation of the caspase cascade, ultimately resulting in apoptosis.[1] Furthermore, this compound has been observed to significantly reduce the expression of the Bcl-2 protein and induce late apoptosis and necroptosis in cancer cells.[1]
Experimental Protocols
Detailed experimental protocols for the characterization of Bcl-2 inhibitors like this compound typically involve cell-based assays to determine cytotoxicity and apoptosis induction, and biochemical assays to confirm target engagement.
Cell Viability Assay (MTT Assay)
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound in cancer cell lines.
Methodology:
-
Cell Seeding: Plate cancer cells (e.g., HTB-140, HeLa, SW620) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., ranging from 0.1 to 100 µM) for 48-72 hours. Include a vehicle control (DMSO).
-
MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
Objective: To quantify the induction of apoptosis and necroptosis by this compound.
Methodology:
-
Cell Treatment: Treat cells with this compound at its IC₅₀ concentration for 24, 48, and 72 hours. Include a vehicle control.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and stain with FITC-conjugated Annexin V and Propidium Iodide (PI) for 15 minutes in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in different populations: viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive).
Conclusion
This compound is a valuable research tool for studying the role of Bcl-2 in cancer biology and for the preliminary assessment of Bcl-2 inhibition as a therapeutic strategy. Its selective nature allows for the targeted investigation of the intrinsic apoptotic pathway. Further studies are warranted to fully elucidate its pharmacokinetic and pharmacodynamic properties and to explore its potential in preclinical cancer models.
References
An In-depth Technical Guide to the Target Binding Affinity of Bcl-2 Inhibitors: A Case Study with Venetoclax (ABT-199)
Disclaimer: Information regarding a specific molecule designated "Bcl-2-IN-23" is not publicly available in the scientific literature. To fulfill the core requirements of this request for an in-depth technical guide, this document will focus on the well-characterized, potent, and clinically approved Bcl-2 inhibitor, Venetoclax (B612062) (ABT-199) , as a representative example. The principles, experimental protocols, and data presentation formats described herein are broadly applicable to the study of other BH3 mimetics targeting the Bcl-2 family of proteins.
Introduction to the Bcl-2 Target
The B-cell lymphoma 2 (Bcl-2) family of proteins are central regulators of the intrinsic apoptotic pathway, a programmed cell death mechanism crucial for tissue homeostasis.[1] This family includes both pro-apoptotic (e.g., Bax, Bak, Bim, Bad, Puma) and anti-apoptotic (e.g., Bcl-2, Bcl-xL, Mcl-1, Bcl-w, A1) members.[1][2] In many cancers, the overexpression of anti-apoptotic Bcl-2 proteins allows malignant cells to evade apoptosis, contributing to tumor progression and resistance to therapy.[3]
The anti-apoptotic function of proteins like Bcl-2 is exerted through their binding to and sequestering of pro-apoptotic proteins, particularly the "BH3-only" proteins which act as sensors of cellular stress.[4] Small molecule inhibitors, known as BH3 mimetics, are designed to mimic the BH3 domain of pro-apoptotic proteins. These inhibitors bind with high affinity to the hydrophobic groove of anti-apoptotic Bcl-2 family members, displacing the pro-apoptotic proteins and thereby triggering the apoptotic cascade.[4] Venetoclax is a highly selective BH3 mimetic that specifically targets Bcl-2.[5][6]
Target Binding Affinity of Venetoclax (ABT-199)
The binding affinity of Venetoclax to Bcl-2 and its selectivity over other anti-apoptotic family members are critical determinants of its therapeutic efficacy and safety profile. The following table summarizes the quantitative binding affinities of Venetoclax for key Bcl-2 family proteins.
| Target Protein | Binding Affinity (Ki) | Reference |
| Bcl-2 | < 0.01 nM | [5][6] |
| Bcl-xL | 48 nM | [5][7] |
| Bcl-w | 245 nM | [5][7] |
| Mcl-1 | > 444 nM | [7] |
Table 1: Quantitative binding affinities of Venetoclax (ABT-199) for anti-apoptotic Bcl-2 family proteins. Ki values represent the inhibition constant, with lower values indicating higher binding affinity.
Experimental Protocols for Determining Target Binding Affinity
The determination of binding affinity for Bcl-2 inhibitors like Venetoclax relies on various biophysical and biochemical assays. Below are detailed methodologies for three commonly employed techniques.
Fluorescence Polarization (FP) Assay
This competitive binding assay measures the displacement of a fluorescently labeled BH3 peptide from Bcl-2 by an unlabeled inhibitor (e.g., Venetoclax).
Principle: A small, fluorescently labeled peptide tumbles rapidly in solution, resulting in low fluorescence polarization. When bound to a larger protein like Bcl-2, its tumbling is slowed, leading to an increase in fluorescence polarization. An inhibitor that competes for the same binding site will displace the fluorescent peptide, causing a decrease in polarization.
Materials:
-
Recombinant human Bcl-2 protein
-
Fluorescein-labeled BIM BH3 peptide (or other suitable BH3 peptide)
-
Venetoclax (or other test inhibitor)
-
Assay Buffer: Phosphate-buffered saline (PBS), pH 7.4, with 0.01% Tween-20
-
Black, low-volume 384-well microplates
Procedure:
-
Prepare a stock solution of Venetoclax in DMSO.
-
Create a serial dilution of Venetoclax in the assay buffer.
-
In each well of the microplate, add the assay buffer, a fixed concentration of Bcl-2 protein, and a fixed concentration of the fluorescently labeled BH3 peptide.
-
Add the serially diluted Venetoclax or DMSO (vehicle control) to the wells.
-
Incubate the plate at room temperature for 30-60 minutes, protected from light.
-
Measure the fluorescence polarization using a microplate reader equipped with appropriate excitation and emission filters for fluorescein (B123965) (e.g., 485 nm excitation, 535 nm emission).
-
Calculate the percentage of inhibition at each Venetoclax concentration and determine the IC50 value by fitting the data to a dose-response curve.
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that allows for the real-time monitoring of binding events between a ligand (e.g., Bcl-2) immobilized on a sensor chip and an analyte (e.g., Venetoclax) in solution.
Principle: The binding of an analyte to the immobilized ligand on the sensor surface causes a change in the refractive index at the surface, which is detected as a change in the SPR signal (measured in response units, RU). This allows for the determination of association (ka) and dissociation (kd) rate constants, from which the equilibrium dissociation constant (KD) can be calculated (KD = kd/ka).
Materials:
-
SPR instrument (e.g., Biacore)
-
CM5 sensor chip
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Recombinant human Bcl-2 protein
-
Venetoclax
-
Running Buffer: HBS-EP+ (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20)
Procedure:
-
Immobilize the Bcl-2 protein onto the CM5 sensor chip surface using standard amine coupling chemistry.
-
Prepare a series of dilutions of Venetoclax in the running buffer.
-
Inject the Venetoclax solutions over the sensor surface at a constant flow rate, followed by a dissociation phase with running buffer.
-
Regenerate the sensor surface between cycles if necessary, using a mild regeneration solution.
-
Record the sensorgrams for each concentration of Venetoclax.
-
Fit the association and dissociation data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the kinetic parameters (ka, kd) and the dissociation constant (KD).
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes that occur upon the binding of a ligand to a macromolecule, allowing for the determination of the binding affinity (KD), stoichiometry (n), and thermodynamic parameters (enthalpy, ΔH, and entropy, ΔS).
Principle: A solution of the ligand (e.g., Venetoclax) is titrated into a solution of the protein (e.g., Bcl-2) in the sample cell of the calorimeter. The heat released or absorbed during the binding event is measured and plotted against the molar ratio of ligand to protein.
Materials:
-
Isothermal titration calorimeter
-
Recombinant human Bcl-2 protein
-
Venetoclax
-
Dialysis Buffer: e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl
Procedure:
-
Dialyze the Bcl-2 protein and dissolve the Venetoclax in the same buffer to minimize heats of dilution.
-
Load the Bcl-2 protein solution into the sample cell and the Venetoclax solution into the injection syringe.
-
Perform a series of small injections of the Venetoclax solution into the sample cell while stirring.
-
Measure the heat change after each injection.
-
Integrate the heat pulses and plot them against the molar ratio of Venetoclax to Bcl-2.
-
Fit the resulting binding isotherm to a suitable binding model to determine the thermodynamic parameters of the interaction (KD, n, ΔH, and ΔS).
Signaling Pathways and Experimental Workflows
Bcl-2 Signaling Pathway in Apoptosis
The following diagram illustrates the central role of the Bcl-2 family of proteins in the regulation of the intrinsic apoptotic pathway and the mechanism of action of BH3 mimetics like Venetoclax.
Caption: Bcl-2 family signaling pathway and the mechanism of action of Venetoclax.
Experimental Workflow for Bcl-2 Inhibitor Characterization
The following diagram outlines a typical experimental workflow for the discovery and preclinical characterization of a novel Bcl-2 inhibitor.
Caption: A typical preclinical experimental workflow for evaluating a Bcl-2 inhibitor.
Conclusion
The development of potent and selective Bcl-2 inhibitors like Venetoclax represents a significant advancement in cancer therapy. A thorough understanding of the target binding affinity and the application of robust experimental methodologies are essential for the discovery and characterization of novel BH3 mimetics. The protocols and data presented in this guide provide a framework for researchers, scientists, and drug development professionals engaged in the study of Bcl-2 inhibitors.
References
- 1. Mitochondrial signaling in cell death via the Bcl-2 family - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | The role of BCL-2 family proteins in regulating apoptosis and cancer therapy [frontiersin.org]
- 3. Bcl-2 - Wikipedia [en.wikipedia.org]
- 4. The Bcl-2-regulated apoptosis switch: mechanism and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The potential of venetoclax (ABT-199) in chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
Probing the Selectivity of Bcl-2 Family Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the selectivity profile of Bcl-2 family inhibitors, exemplified by data from well-characterized compounds. It details the experimental methodologies used to determine binding affinities and presents this information in a clear, comparative format. Furthermore, this guide illustrates the intricate Bcl-2 signaling pathway and a typical experimental workflow for inhibitor characterization, empowering researchers to design and interpret their own studies in the pursuit of novel cancer therapeutics.
Quantitative Selectivity Profile of Bcl-2 Family Inhibitors
The efficacy and safety of Bcl-2 family inhibitors are intrinsically linked to their selectivity for the different anti-apoptotic members of this protein family. High-affinity binding to the target protein (e.g., Bcl-2) is desired, while off-target binding to other family members (e.g., Bcl-xL, Mcl-1) can lead to toxicities, such as thrombocytopenia. The binding affinities of several key Bcl-2 inhibitors are summarized below, as determined by in vitro binding assays.
| Inhibitor | Bcl-2 (Kᵢ, nM) | Bcl-xL (Kᵢ, nM) | Bcl-w (Kᵢ, nM) | Mcl-1 (Kᵢ, nM) |
| Venetoclax (ABT-199) | <0.01 | 48 | 245 | >40,000 |
| Navitoclax (ABT-263) | ≤1 | ≤0.5 | ≤1 | >1,000 |
| TW-37 | 290 | 1110 | Not Reported | 260 |
| AT-101 (Gossypol) | High Affinity | High Affinity | Not Reported | High Affinity |
Experimental Protocols for Determining Binding Affinity
The quantitative data presented above are typically generated using a variety of robust in vitro biochemical assays. These assays are designed to measure the direct interaction between a small molecule inhibitor and a purified Bcl-2 family protein. Three commonly employed methods are detailed below.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
TR-FRET is a proximity-based assay that measures the energy transfer between two fluorophores, a donor and an acceptor, when they are brought into close proximity. This technique is highly sensitive and well-suited for high-throughput screening.
Principle: A recombinant, purified Bcl-2 family protein (e.g., His-tagged Bcl-2) is incubated with a fluorescently-labeled peptide derived from the BH3 domain of a pro-apoptotic protein (e.g., biotinylated-BIM). A terbium-labeled anti-His antibody serves as the FRET donor, and a dye-labeled streptavidin acts as the FRET acceptor. When the Bcl-2 protein and the BIM peptide interact, the donor and acceptor fluorophores are brought close enough for FRET to occur. An inhibitor that disrupts this interaction will lead to a decrease in the FRET signal.
Protocol Outline:
-
Reagent Preparation:
-
Dilute recombinant His-tagged Bcl-2 family protein to the desired concentration in assay buffer.
-
Dilute biotinylated-BH3 peptide to the desired concentration in assay buffer.
-
Dilute terbium-labeled anti-His antibody (donor) and dye-labeled streptavidin (acceptor) in assay buffer.
-
Prepare a serial dilution of the test inhibitor.
-
-
Assay Plate Setup:
-
To the wells of a low-volume, 384-well plate, add the test inhibitor.
-
Add the diluted Bcl-2 family protein.
-
Add the diluted biotinylated-BH3 peptide.
-
Add the donor and acceptor fluorophore solutions.
-
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 1-3 hours) to allow the binding reaction to reach equilibrium.
-
Signal Detection: Measure the TR-FRET signal using a plate reader capable of time-resolved fluorescence measurements. The signal is typically read at two wavelengths: the donor emission (e.g., 620 nm) and the acceptor emission (e.g., 665 nm).
-
Data Analysis: The ratio of the acceptor to donor emission is calculated. The inhibitory activity is determined by comparing the signal in the presence of the inhibitor to the control wells (no inhibitor). IC₅₀ values are then calculated from the dose-response curves.
AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay)
AlphaScreen is another bead-based proximity assay that is highly sensitive and amenable to high-throughput screening.
Principle: The assay utilizes two types of beads: a donor bead and an acceptor bead. The donor bead, upon excitation with a laser at 680 nm, converts ambient oxygen to a short-lived, excited singlet state. If an acceptor bead is in close proximity (within ~200 nm), the singlet oxygen will react with a thioxene derivative in the acceptor bead, leading to a chemiluminescent signal. In the context of Bcl-2 inhibitor screening, one protein partner (e.g., GST-tagged Bcl-2) is captured on the donor bead, and the other interacting partner (e.g., biotinylated-BIM peptide) is captured on the acceptor bead. A competitive inhibitor will disrupt this interaction, leading to a decrease in the AlphaScreen signal.
Protocol Outline:
-
Reagent Preparation:
-
Dilute recombinant tagged Bcl-2 family protein (e.g., GST-Bcl-2) and biotinylated-BH3 peptide to their optimal concentrations in assay buffer.
-
Prepare a serial dilution of the test inhibitor.
-
Prepare a suspension of glutathione (B108866) donor beads and streptavidin acceptor beads.
-
-
Assay Plate Setup:
-
Add the test inhibitor to the wells of a 384-well plate.
-
Add the diluted Bcl-2 family protein and biotinylated-BH3 peptide.
-
-
Incubation: Incubate the plate at room temperature to allow for protein-peptide-inhibitor binding to equilibrate.
-
Bead Addition and Incubation: Add the donor and acceptor beads and incubate in the dark to allow for bead-protein/peptide binding.
-
Signal Detection: Read the plate on an AlphaScreen-capable plate reader.
-
Data Analysis: The signal intensity is proportional to the extent of the protein-peptide interaction. IC₅₀ values are determined from the dose-response curves of the inhibitor.
Fluorescence Polarization (FP) Assay
FP is a solution-based technique that measures the change in the rotational speed of a fluorescently labeled molecule upon binding to a larger partner.
Principle: A small, fluorescently labeled BH3 peptide (the tracer) will tumble rapidly in solution, resulting in a low fluorescence polarization value. When this tracer binds to a much larger Bcl-2 family protein, its rotation is slowed, leading to an increase in the fluorescence polarization. A competitive inhibitor will displace the tracer from the protein, causing a decrease in the polarization signal.
Protocol Outline:
-
Reagent Preparation:
-
Prepare a solution of the purified Bcl-2 family protein in assay buffer.
-
Prepare a solution of the fluorescently labeled BH3 peptide tracer.
-
Prepare a serial dilution of the test inhibitor.
-
-
Assay Plate Setup:
-
Add the test inhibitor to the wells of a black, low-binding microplate.
-
Add the Bcl-2 family protein.
-
Add the fluorescently labeled BH3 peptide tracer.
-
-
Incubation: Incubate the plate at room temperature to allow the binding reaction to reach equilibrium.
-
Signal Detection: Measure the fluorescence polarization using a plate reader equipped with polarizing filters.
-
Data Analysis: The change in millipolarization (mP) units is used to determine the extent of inhibition. IC₅₀ values are calculated from the resulting dose-response curves.
Visualizing Key Pathways and Workflows
The Bcl-2 Regulated Apoptotic Signaling Pathway
The Bcl-2 family of proteins are central regulators of the intrinsic apoptotic pathway. A simplified representation of these interactions is depicted below.
Caption: Bcl-2 family protein interactions regulating apoptosis.
Experimental Workflow for Bcl-2 Inhibitor Characterization
A typical workflow for the discovery and characterization of novel Bcl-2 inhibitors involves a series of in vitro and cell-based assays.
Caption: A typical workflow for Bcl-2 inhibitor discovery.
This comprehensive guide provides a foundational understanding of the selectivity profiling of Bcl-2 family inhibitors. The detailed protocols and visual representations of key processes are intended to aid researchers in their efforts to develop novel and effective cancer therapies targeting the apoptotic machinery.
The Intrinsic Apoptosis Pathway and the Role of Bcl-2 Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction to the Bcl-2 Family and Apoptosis
Apoptosis, or programmed cell death, is a fundamental biological process essential for tissue homeostasis.[1] The intrinsic apoptosis pathway, also known as the mitochondrial pathway, is tightly regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins.[2] This family is comprised of both anti-apoptotic (pro-survival) and pro-apoptotic members that maintain a delicate balance to determine cell fate.[3][4]
The Bcl-2 family can be categorized into three main subfamilies based on their function and structure, characterized by the presence of one or more Bcl-2 homology (BH) domains:
-
Anti-apoptotic Proteins: These proteins, including Bcl-2, Bcl-xL, Bcl-w, Mcl-1, and A1, contain up to four BH domains (BH1-4).[5][6] Their primary function is to inhibit apoptosis by sequestering pro-apoptotic proteins.[7]
-
Pro-apoptotic Effector Proteins: This group includes Bax and Bak, which possess BH1-3 domains.[6] Upon activation, they oligomerize at the mitochondrial outer membrane, leading to mitochondrial outer membrane permeabilization (MOMP).[8]
-
Pro-apoptotic BH3-only Proteins: This is a diverse group of proteins, including Bim, Bid, Bad, Puma, and Noxa, that share only the BH3 domain.[8] They act as sensors of cellular stress and initiate the apoptotic cascade.[2]
In healthy cells, anti-apoptotic Bcl-2 proteins bind to and inhibit the pro-apoptotic effector proteins Bax and Bak, preventing their activation.[7] Upon receiving apoptotic stimuli, BH3-only proteins are activated. They can then either directly activate Bax and Bak or bind to the anti-apoptotic Bcl-2 proteins, displacing Bax and Bak and allowing them to become active.[6][9] The activation of Bax and Bak leads to MOMP, the release of cytochrome c and other pro-apoptotic factors from the mitochondria into the cytoplasm.[10] This, in turn, triggers the activation of caspases, a family of proteases that execute the final stages of apoptosis.[6]
In many cancers, the overexpression of anti-apoptotic Bcl-2 proteins is a common mechanism for evading apoptosis, contributing to tumor development and resistance to therapy.[11][12] Small molecule inhibitors that mimic the action of BH3-only proteins, known as BH3 mimetics, have been developed to target these anti-apoptotic proteins and restore the apoptotic process in cancer cells.[11]
Mechanism of Action of Bcl-2 Inhibitors
Bcl-2 inhibitors are a class of targeted therapies designed to selectively bind to the BH3-binding groove of anti-apoptotic Bcl-2 proteins.[13] By occupying this groove, they disrupt the interaction between anti-apoptotic and pro-apoptotic proteins.[3] This leads to the release of pro-apoptotic proteins like Bim from sequestration by Bcl-2.[7] The freed "activator" BH3-only proteins can then directly activate the effector proteins Bax and Bak.[8] This initiates the downstream events of the intrinsic apoptotic pathway, culminating in cell death.[13]
The general mechanism can be summarized in the following steps:
-
Binding to Anti-Apoptotic Proteins: The Bcl-2 inhibitor binds with high affinity to the hydrophobic groove of anti-apoptotic proteins like Bcl-2.[13]
-
Displacement of Pro-Apoptotic Proteins: This binding displaces pro-apoptotic BH3-only proteins (e.g., Bim) and pro-apoptotic effector proteins (e.g., Bax) that were sequestered by the anti-apoptotic proteins.[7]
-
Activation of Effector Proteins: The released and activated Bax and Bak proteins oligomerize on the outer mitochondrial membrane.[8]
-
Mitochondrial Outer Membrane Permeabilization (MOMP): The oligomerized Bax/Bak form pores in the mitochondrial membrane.[8]
-
Release of Apoptogenic Factors: Cytochrome c and other pro-apoptotic molecules are released from the mitochondrial intermembrane space into the cytosol.[2]
-
Apoptosome Formation and Caspase Activation: In the cytosol, cytochrome c binds to Apaf-1, leading to the formation of the apoptosome and the activation of caspase-9, which in turn activates executioner caspases like caspase-3.[6]
-
Execution of Apoptosis: Activated executioner caspases cleave a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.
Quantitative Data on the Effects of Bcl-2 Inhibitors
The efficacy of Bcl-2 inhibitors is typically evaluated through various in vitro and in vivo assays. The following tables summarize representative quantitative data for well-characterized Bcl-2 inhibitors, which can be considered indicative of the expected effects of novel inhibitors targeting the same pathway.
| Inhibitor | Cell Line | Assay | Metric | Value | Reference |
| Navitoclax (ABT-263) | H146 (SCLC) | Cell Viability | IC50 | 0.019 µM | [11] |
| Venetoclax (ABT-199) | RS4;11 (ALL) | Apoptosis (Annexin V) | % Apoptotic Cells | >90% at 10 nM | [13] |
| Obatoclax | Various | Cell Proliferation | GI50 | Sub-micromolar range | [14] |
| A-385358 | Various | Binding Affinity (Bcl-xL) | Ki | <1 nM | [7] |
Table 1: In Vitro Efficacy of Representative Bcl-2 Inhibitors
| Inhibitor | Xenograft Model | Treatment | Outcome | Reference |
| Navitoclax (ABT-263) | Small Cell Lung Cancer | 100 mg/kg, daily | Tumor growth inhibition | [11] |
| Venetoclax (ABT-199) | Acute Lymphoblastic Leukemia | 100 mg/kg, daily | Significant survival benefit | [13] |
Table 2: In Vivo Efficacy of Representative Bcl-2 Inhibitors
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of the effects of Bcl-2 inhibitors on the apoptosis pathway.
Cell Viability and Apoptosis Assays
4.1.1 Cell Viability Assay (MTT or CellTiter-Glo®)
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the Bcl-2 inhibitor for 24, 48, or 72 hours.
-
Reagent Addition:
-
MTT Assay: Add MTT reagent to each well and incubate for 2-4 hours. Solubilize the formazan (B1609692) crystals with DMSO or a solubilization buffer.
-
CellTiter-Glo® Assay: Add CellTiter-Glo® reagent to each well and incubate for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition:
-
MTT Assay: Measure the absorbance at 570 nm using a microplate reader.
-
CellTiter-Glo® Assay: Measure the luminescence using a luminometer.
-
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of viable cells against the log of the inhibitor concentration.
4.1.2 Apoptosis Assay (Annexin V/Propidium Iodide Staining)
-
Cell Treatment: Treat cells with the Bcl-2 inhibitor at various concentrations for the desired time period.
-
Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide (PI). Incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of apoptotic cells (Annexin V positive, PI negative for early apoptosis; Annexin V positive, PI positive for late apoptosis).
Western Blotting for Apoptosis-Related Proteins
-
Protein Extraction: Lyse the treated and untreated cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA and then incubate with primary antibodies against proteins of interest (e.g., Bcl-2, Bax, Bak, cleaved caspase-3, PARP).
-
Secondary Antibody and Detection: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify the band intensities to determine the relative protein expression levels.
Visualizing the Bcl-2 Apoptosis Pathway and Experimental Workflows
Signaling Pathway of Intrinsic Apoptosis
Caption: Intrinsic apoptosis signaling pathway.
Mechanism of Action of Bcl-2 Inhibitors
Caption: Mechanism of action of a Bcl-2 inhibitor.
Experimental Workflow for Assessing Bcl-2 Inhibitor Efficacy
Caption: Experimental workflow for inhibitor evaluation.
References
- 1. arxiv.org [arxiv.org]
- 2. Mitochondrial signaling in cell death via the Bcl-2 family - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. aacrjournals.org [aacrjournals.org]
- 5. The role of BCL-2 family proteins in regulating apoptosis and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. The Bcl-2-regulated apoptosis switch: mechanism and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The BCL-2 family: key mediators of the apoptotic response to targeted anti-cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Evolution of the BCL-2-Regulated Apoptotic Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Bcl-2 family - Wikipedia [en.wikipedia.org]
- 11. benchchem.com [benchchem.com]
- 12. mdpi.com [mdpi.com]
- 13. Frontiers | The role of BCL-2 family proteins in regulating apoptosis and cancer therapy [frontiersin.org]
- 14. Unlocking the Therapeutic Potential of BCL-2 Associated Protein Family: Exploring BCL-2 Inhibitors in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Core Intellectual Property of Bcl-2 Inhibitors: A Case Study of Venetoclax
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core intellectual property and scientific foundation of Bcl-2 inhibitors, with a specific focus on Venetoclax (B612062) (ABT-199) as a representative agent. This document is intended to serve as a resource for researchers, scientists, and drug development professionals working in the field of apoptosis-targeted cancer therapy.
Introduction to Bcl-2 and its Role in Apoptosis
The B-cell lymphoma 2 (Bcl-2) protein is a central regulator of the intrinsic apoptotic pathway, a programmed cell death mechanism crucial for tissue homeostasis.[1] In many cancers, the overexpression of anti-apoptotic Bcl-2 family proteins, such as Bcl-2, Bcl-xL, and Mcl-1, allows malignant cells to evade apoptosis, contributing to tumor development and resistance to therapy.[2] These anti-apoptotic proteins function by sequestering pro-apoptotic proteins like BIM, BID, and PUMA, preventing them from activating the effector proteins BAX and BAK, which are responsible for mitochondrial outer membrane permeabilization and the subsequent cascade of events leading to cell death.[3][4][5]
Intellectual Property Landscape: The Case of Venetoclax
Venetoclax, a potent and selective Bcl-2 inhibitor, was jointly developed by AbbVie and Genentech (a member of the Roche Group). The core intellectual property surrounding Venetoclax is multifaceted, encompassing composition of matter patents, formulations, and methods of use.
The primary composition of matter patent for Venetoclax protects the chemical structure of the molecule itself. Subsequent patents and applications often cover specific crystalline forms (polymorphs), solid dispersions to improve bioavailability, and combination therapies with other anti-cancer agents.[6][7][8] For drug development professionals, a thorough analysis of the patent landscape is critical for understanding freedom-to-operate and identifying opportunities for novel intellectual property.
A notable aspect of Venetoclax's intellectual property is the focus on its selectivity for Bcl-2 over other anti-apoptotic proteins like Bcl-xL.[2] This selectivity is a key feature that mitigates certain side effects, such as thrombocytopenia, which is associated with Bcl-xL inhibition.
Quantitative Data: Binding Affinity and Cellular Activity of Venetoclax
The potency and selectivity of a Bcl-2 inhibitor are determined through a series of in vitro and cell-based assays. The following tables summarize key quantitative data for Venetoclax.
| Target Protein | Binding Affinity (Ki) | Assay Method |
| Bcl-2 | < 0.01 nM | Not Specified |
| Bcl-xL | > 1 µM | Not Specified |
| Mcl-1 | > 1 µM | Not Specified |
| Bcl-w | > 1 µM | Not Specified |
| Data sourced from multiple studies and may vary based on experimental conditions.[9] |
| Cell Line | Translocation/Mutation | IC50/EC50 | Assay Method |
| RS4;11 (ALL) | - | ~0.41 nM | Cell Viability |
| MOLT-4 (ALL) | - | ~2520 nM | Cell Viability |
| Follicular Lymphoma (Primary) | t(14;18) | 11 nM - >200 nM | WST-1 Assay |
| Multiple Myeloma (t(11;14)) | t(11;14) | < 100 nM | CellTiter-Glo |
| Multiple Myeloma (no t(11;14)) | - | > 100 nM | CellTiter-Glo |
| IC50/EC50 values are highly dependent on the cell line and assay conditions.[10][11][12] |
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to the evaluation of Bcl-2 inhibitors. Below are methodologies for key assays.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for Bcl-2 Binding
This assay is a common method for quantifying the binding affinity of an inhibitor to its target protein in a high-throughput format.
Principle: The assay measures the disruption of the interaction between a fluorescently labeled Bcl-2 protein (donor fluorophore) and a fluorescently labeled pro-apoptotic BH3 peptide (acceptor fluorophore). When the inhibitor binds to Bcl-2, it displaces the BH3 peptide, leading to a decrease in the FRET signal.[13]
Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of the test compound (e.g., Venetoclax) in 100% DMSO.
-
Perform serial dilutions of the compound in DMSO.
-
Prepare assay buffer containing a recombinant Bcl-2 protein tagged with a donor fluorophore (e.g., Terbium) and a biotinylated BH3 peptide labeled with an acceptor fluorophore (e.g., FITC).
-
-
Assay Procedure:
-
Add the diluted compounds to a 384-well microplate.
-
Add the Bcl-2 protein and BH3 peptide mixture to the wells.
-
Incubate the plate at room temperature for a specified period (e.g., 1-3 hours), protected from light.
-
-
Data Acquisition:
-
Measure the TR-FRET signal using a plate reader with appropriate excitation and emission wavelengths for the donor and acceptor fluorophores.[14]
-
-
Data Analysis:
-
Calculate the TR-FRET ratio (acceptor emission / donor emission).
-
Plot the ratio against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
The Ki can be calculated from the IC50 using the Cheng-Prusoff equation.[13]
-
Fluorescence Polarization (FP) Assay for Bcl-2 Binding
FP is another robust method for studying protein-ligand interactions in solution.
Principle: This technique measures the change in the rotational speed of a fluorescently labeled BH3 peptide upon binding to the larger Bcl-2 protein. When the small, rapidly tumbling peptide binds to the large protein, its rotation slows, resulting in an increase in the polarization of the emitted light. An inhibitor will compete with the peptide for binding to Bcl-2, causing a decrease in fluorescence polarization.[15]
Protocol:
-
Reagent Preparation:
-
Prepare solutions of the fluorescently labeled BH3 peptide, recombinant Bcl-2 protein, and the test inhibitor in an appropriate assay buffer.
-
-
Assay Procedure:
-
In a black microplate, add the fluorescently labeled BH3 peptide and the Bcl-2 protein.
-
Add serial dilutions of the test inhibitor.
-
Incubate the plate at room temperature to allow the binding to reach equilibrium.
-
-
Data Acquisition:
-
Measure the fluorescence polarization using a plate reader equipped with polarizing filters.[16]
-
-
Data Analysis:
-
Plot the change in millipolarization (mP) units against the inhibitor concentration.
-
Fit the data to a competitive binding model to determine the IC50, from which the Ki can be calculated.
-
Caspase-Glo® 3/7 Assay for Apoptosis Induction
This cell-based assay quantifies the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway.
Principle: The assay utilizes a luminogenic caspase-3/7 substrate. When apoptosis is induced and caspases 3 and 7 are activated, the substrate is cleaved, releasing a substrate for luciferase that generates a luminescent signal proportional to the amount of caspase activity.[17]
Protocol:
-
Cell Culture and Treatment:
-
Seed cells in a white-walled 96-well plate and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the Bcl-2 inhibitor or a vehicle control for a predetermined time (e.g., 24, 48, or 72 hours).
-
-
Assay Procedure:
-
Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.
-
Add the Caspase-Glo® 3/7 Reagent to each well.
-
Mix the contents on a plate shaker and incubate at room temperature for 1-2 hours.[18]
-
-
Data Acquisition:
-
Measure the luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Plot the luminescence signal against the inhibitor concentration to determine the EC50 for apoptosis induction.
-
Signaling Pathways and Experimental Workflows
Visualizing the complex biological pathways and experimental processes is crucial for a clear understanding of the science behind Bcl-2 inhibitors.
Caption: The Bcl-2 signaling pathway and the mechanism of action of Venetoclax.
Caption: A typical experimental workflow for the discovery and development of a Bcl-2 inhibitor.
Conclusion
The development of Bcl-2 inhibitors like Venetoclax represents a significant advancement in targeted cancer therapy. A comprehensive understanding of the underlying science, from the molecular interactions and signaling pathways to the detailed experimental methodologies, is essential for the continued innovation in this field. This guide provides a foundational overview of the core intellectual property and technical aspects of Bcl-2 inhibitors, intended to support the research and development efforts of scientists and drug developers.
References
- 1. Mitochondrial signaling in cell death via the Bcl-2 family - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Patent landscape of inhibitors and PROTACs of the anti-apoptotic BCL-2 family proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Bcl-2-regulated apoptosis switch: mechanism and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | The role of BCL-2 family proteins in regulating apoptosis and cancer therapy [frontiersin.org]
- 5. scispace.com [scispace.com]
- 6. The CNIPA invalidates the Markush claim of AbbVie’s blockbuster venetoclax patent | Managing Intellectual Property [managingip.com]
- 7. WO2019135253A1 - Polymorphic forms of venetoclax - Google Patents [patents.google.com]
- 8. Melt-extruded solid dispersions containing an apoptosis-inducing agent - Patent US-11369599-B2 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Venetoclax (ABT-199), 1257044-40-8 | BroadPharm [broadpharm.com]
- 10. ashpublications.org [ashpublications.org]
- 11. CS2164 and Venetoclax Show Synergistic Antitumoral Activities in High Grade B-Cell Lymphomas With MYC and BCL2 Rearrangements - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. In Solution Assays: Fluorescence Polarization - Glycopedia [glycopedia.eu]
- 16. bmglabtech.com [bmglabtech.com]
- 17. promega.com [promega.com]
- 18. ulab360.com [ulab360.com]
Methodological & Application
Application Notes and Protocols for Bcl-2-IN-23 in Cell Culture
For Research Use Only.
Introduction
The B-cell lymphoma 2 (Bcl-2) protein is a central regulator of the intrinsic apoptotic pathway.[1] Overexpression of Bcl-2 is a hallmark of many cancers, contributing to tumor cell survival and resistance to conventional therapies.[2][3] Bcl-2-IN-23 is a small molecule inhibitor designed to specifically target the BH3-binding groove of the Bcl-2 protein. By acting as a BH3 mimetic, this compound competitively disrupts the interaction between Bcl-2 and pro-apoptotic proteins such as Bim, Bak, and Bax.[4] This frees the pro-apoptotic factors to induce mitochondrial outer membrane permeabilization (MOMP), leading to the release of cytochrome c and subsequent activation of the caspase cascade, ultimately resulting in programmed cell death.[5][6]
These application notes provide a comprehensive guide for utilizing this compound in a cell culture setting to investigate its pro-apoptotic effects.
Mechanism of Action
In cancer cells where Bcl-2 is overexpressed, it sequesters pro-apoptotic proteins, thereby preventing apoptosis and promoting cell survival. This compound binds to the hydrophobic groove of Bcl-2, displacing the sequestered pro-apoptotic proteins.[4] Once liberated, these proteins, particularly Bax and Bak, can oligomerize on the outer mitochondrial membrane.[6] This oligomerization leads to the formation of pores, resulting in the release of cytochrome c from the mitochondrial intermembrane space into the cytosol.[7] Cytosolic cytochrome c then binds to Apaf-1, forming the apoptosome, which in turn activates caspase-9, the initiator caspase in this pathway. Activated caspase-9 then cleaves and activates effector caspases, such as caspase-3, leading to the execution of apoptosis.[5]
Figure 1: Mechanism of this compound induced apoptosis.
Data Presentation
In Vitro Activity of this compound
The following table summarizes the hypothetical in vitro activity of this compound against various cancer cell lines. Researchers should generate their own data for specific cell lines of interest.
| Cell Line | Cancer Type | IC50 (nM) | Assay |
| RS4;11 | Acute Lymphoblastic Leukemia | 15 | CellTiter-Glo |
| MOLM-13 | Acute Myeloid Leukemia | 30 | MTT Assay |
| SU-DHL-4 | Diffuse Large B-cell Lymphoma | 50 | Annexin V/PI Staining |
| A549 | Non-Small Cell Lung Cancer | >1000 | CellTiter-Glo |
| MCF7 | Breast Cancer | >1000 | MTT Assay |
Recommended Concentration Range for Initial Experiments
| Experiment Type | Suggested Concentration Range |
| Dose-Response (Viability) | 0.1 nM - 10 µM |
| Apoptosis Induction | 1x, 5x, and 10x IC50 |
| Western Blot Analysis | 5x IC50 |
Experimental Protocols
Materials and Reagents
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
Phosphate-buffered saline (PBS)
-
Cell line(s) of interest
-
Reagents for viability, apoptosis, and protein analysis assays
Preparation of Stock Solutions
-
This compound Stock Solution (10 mM): Dissolve the required amount of this compound in DMSO to make a 10 mM stock solution.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
Cell Culture and Treatment
-
Cell Seeding:
-
Adherent cells: Seed cells in a multi-well plate or flask at a density that will allow for logarithmic growth during the experiment. Allow cells to adhere overnight.
-
Suspension cells: Seed cells in a multi-well plate or flask at a desired density.
-
-
Preparation of Working Solutions: Prepare a series of dilutions of this compound from the stock solution in complete cell culture medium to achieve the desired final concentrations. It is recommended to perform a dose-response experiment (e.g., 0.1 nM to 10 µM) to determine the optimal concentration. Include a vehicle control (DMSO) at the same final concentration as the highest concentration of this compound used.
-
Treatment: Remove the old medium from the cells. Add the medium containing the different concentrations of this compound or the vehicle control to the respective wells.
-
Incubation: Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
Figure 2: Experimental workflow for cell treatment with this compound.
Cell Viability Assay (MTT Assay)
-
Following treatment, add MTT reagent to each well and incubate according to the manufacturer's instructions.
-
Add solubilization solution to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Apoptosis Assay (Annexin V/PI Staining)
-
Harvest the cells (including supernatant for suspension cells) and wash with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide (PI) and incubate in the dark.
-
Analyze the stained cells by flow cytometry to quantify early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and live cells (Annexin V-/PI-).
Western Blot Analysis
-
Lyse the treated cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against proteins of interest (e.g., Bcl-2, Bax, cleaved Caspase-3, PARP, and a loading control like β-actin).
-
Incubate with the appropriate HRP-conjugated secondary antibody.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| No significant decrease in cell viability | - Cell line is resistant to Bcl-2 inhibition- Insufficient concentration or incubation time- Compound degradation | - Use a sensitive cell line as a positive control- Perform a broader dose-response and time-course experiment- Prepare fresh stock and working solutions |
| High background in Western blot | - Insufficient blocking- Antibody concentration too high | - Increase blocking time or use a different blocking agent- Titrate the primary and secondary antibodies |
| Inconsistent results | - Variation in cell seeding density- Inaccurate pipetting | - Ensure a homogenous cell suspension before seeding- Calibrate pipettes and use proper pipetting techniques |
Safety Precautions
This compound is a research chemical. Standard laboratory safety practices should be followed. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Handle DMSO with care as it can facilitate the absorption of other chemicals. All waste should be disposed of in accordance with local regulations.
References
- 1. Bcl-2 - Wikipedia [en.wikipedia.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Targeting BCL-2 in Cancer: Advances, Challenges, and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Frontiers | The role of BCL-2 family proteins in regulating apoptosis and cancer therapy [frontiersin.org]
- 6. BCL-2 protein family: attractive targets for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vivo Evaluation of Bcl-2-IN-23
For Researchers, Scientists, and Drug Development Professionals
Introduction
The B-cell lymphoma 2 (Bcl-2) protein is a critical regulator of the intrinsic apoptotic pathway.[1][2] Its overexpression is a hallmark of various cancers, contributing to tumor initiation, progression, and resistance to therapy.[3][4][5] Bcl-2 exerts its anti-apoptotic function by sequestering pro-apoptotic proteins, such as Bax and Bak, preventing them from inducing mitochondrial outer membrane permeabilization and subsequent caspase activation.[1][6][7] Small molecule inhibitors that mimic the action of BH3-only proteins can disrupt the interaction between Bcl-2 and pro-apoptotic partners, thereby restoring the cell's ability to undergo apoptosis.[8][9]
Bcl-2-IN-23 is a novel investigational inhibitor of Bcl-2. These application notes provide a comprehensive guide for the in vivo evaluation of this compound, detailing experimental design, protocols, and data interpretation. The following sections are based on established methodologies for the preclinical assessment of Bcl-2 inhibitors.
Mechanism of Action of Bcl-2 Inhibitors
Bcl-2 inhibitors, also known as BH3 mimetics, function by competitively binding to the BH3-binding groove of anti-apoptotic Bcl-2 family proteins.[8][9] This action displaces pro-apoptotic BH3-only proteins, which can then activate the pro-apoptotic effector proteins BAX and BAK.[1][7] The activation of BAX and BAK leads to their oligomerization at the mitochondrial outer membrane, resulting in the release of cytochrome c and other pro-apoptotic factors into the cytoplasm.[10][11] This initiates a caspase cascade that culminates in programmed cell death.[12]
Bcl-2 Signaling Pathway
References
- 1. The Bcl-2-regulated apoptosis switch: mechanism and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mitochondrial signaling in cell death via the Bcl-2 family - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. mdpi.com [mdpi.com]
- 6. Bcl-2 - Wikipedia [en.wikipedia.org]
- 7. Mechanisms of Action of Bcl-2 Family Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of Anti-Apoptotic Bcl-2 Proteins in Preclinical and Clinical Studies: Current Overview in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The BCL-2 arbiters of apoptosis and their growing role as cancer targets - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Current Advances and Future Strategies for BCL-2 Inhibitors: Potent Weapons against Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scispace.com [scispace.com]
Application Notes and Protocols for Bcl-2 Inhibitors in Mouse Models
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: As of the latest update, specific preclinical data for a compound designated "Bcl-2-IN-23" is not publicly available. The following application notes and protocols are a comprehensive guide based on established and well-documented Bcl-2 inhibitors such as Venetoclax (B612062) (ABT-199) and Navitoclax (ABT-263). Researchers should adapt these protocols based on the specific properties of their test compound.
Introduction
The B-cell lymphoma 2 (Bcl-2) protein is a pivotal regulator of the intrinsic apoptotic pathway.[1] Its overexpression is a well-established hallmark of numerous cancers, where it promotes tumor cell survival and confers resistance to conventional therapies. Bcl-2 inhibitors, often referred to as BH3 mimetics, are a class of targeted therapeutics designed to restore the natural process of apoptosis in cancer cells.[1] These compounds function by binding to the BH3 domain of anti-apoptotic Bcl-2 family proteins, thereby releasing pro-apoptotic proteins and triggering programmed cell death.[2][3]
This document provides detailed methodologies for the in vivo evaluation of Bcl-2 inhibitors in various mouse models, with a focus on xenograft studies.
Mechanism of Action of Bcl-2 Inhibitors
In cancer cells, overexpressed Bcl-2 sequesters pro-apoptotic "effector" proteins like BAX and BAK, preventing them from forming pores in the mitochondrial outer membrane. This inhibition of mitochondrial outer membrane permeabilization (MOMP) is a critical step in preventing apoptosis.[3] BH3 mimetic drugs, such as Bcl-2 inhibitors, competitively bind to the hydrophobic groove of Bcl-2. This action displaces pro-apoptotic "activator" proteins (like BIM), which can then directly activate BAX and BAK, leading to MOMP, the release of cytochrome c, and subsequent caspase activation, culminating in apoptosis.[4][5]
Quantitative Data: Dosage and Administration in Mouse Models
The dosage and administration route for Bcl-2 inhibitors can vary significantly based on the specific compound, tumor model, and experimental goals. The table below summarizes dosages from preclinical studies of various Bcl-2 inhibitors.
| Inhibitor | Mouse Model | Cancer Type | Dosage | Administration Route | Treatment Schedule | Reference |
| Venetoclax (ABT-199) | KCNR Xenograft | Neuroblastoma | 100 mg/kg | Oral Gavage | Daily for 3 weeks | [4] |
| Venetoclax (ABT-199) | pBIC (MYC/BCL2) | DLBCL | 10 mg/kg (250 µ g/dose ) | Intraperitoneal | Twice weekly for 8 weeks | [6] |
| Venetoclax (ABT-199) | AML Xenograft | AML | 100 mg/kg | Oral Gavage | Daily | [7] |
| Venetoclax (ABT-199) | DoHH-2 Xenograft | Follicular Lymphoma | 100 mg/kg | Oral Gavage | Daily | [8] |
| Venetoclax (ABT-199) | Toledo Xenograft | DLBCL | 25 mg/kg | Oral Gavage | Daily | [8] |
| Venetoclax (ABT-199) | SKM-1 Xenograft | AML | 50 mg/kg | Oral Gavage | Daily for 3 weeks | [9] |
| Navitoclax (ABT-263) | SCLC Xenografts | Small Cell Lung Cancer | 100 mg/kg | Oral Gavage | Daily | [10][11] |
| Navitoclax (ABT-263) | Aged Mice | Senolytic Studies | 50 mg/kg | Oral Gavage | Daily for 2 weeks | [12][13][14] |
| Navitoclax (ABT-263) | SW1573 Xenograft | NSCLC | 100 mg/kg | Oral Gavage | Daily for 21 days | [15] |
| ABT-737 | H460 Xenograft | NSCLC | 20 mg/kg | Intraperitoneal | Daily for 7 days | [16] |
| Disarib | Multiple Tumor Models | Various Cancers | 50 mg/kg | Oral Gavage | Not Specified | [17] |
Experimental Protocols
Recommended Animal Models
The choice of animal model is critical for evaluating a Bcl-2 inhibitor and depends on the research objectives.
-
Xenograft Models: Human cancer cell lines with high Bcl-2 expression are implanted into immunodeficient mice (e.g., NOD/SCID, NSG, or NCr nude mice). These are standard for assessing the direct anti-tumor activity of a compound.[1][8]
-
Patient-Derived Xenograft (PDX) Models: Patient tumor tissue is implanted directly into immunodeficient mice. These models better represent the heterogeneity of human tumors.
-
Genetically Engineered Mouse Models (GEMMs): Mice engineered to develop specific cancers, such as the Eµ-TCL1 model for CLL or pBIC mice for MYC/BCL2 double-expressor lymphoma, are invaluable for studying the drug's effect in an immunocompetent setting.[6]
Protocol for a Subcutaneous Xenograft Mouse Model
This protocol details a typical workflow for assessing the anti-tumor activity of a novel Bcl-2 inhibitor.
A. Cell Culture and Implantation
-
Cell Line Selection: Choose a human cancer cell line with documented high expression of Bcl-2 (e.g., NCI-H146 for SCLC).[1]
-
Culture Conditions: Culture cells in appropriate media (e.g., RPMI-1640 with 10% FBS) at 37°C and 5% CO₂.[1]
-
Implantation: Harvest cells during the logarithmic growth phase. Resuspend cells in a 1:1 mixture of sterile phosphate-buffered saline (PBS) and Matrigel®. Subcutaneously inject approximately 5 x 10⁶ cells in a 100 µL volume into the right flank of 6-8 week old female immunodeficient mice.[1]
B. Tumor Growth Monitoring and Treatment
-
Tumor Monitoring: Allow tumors to grow to an average volume of 100-150 mm³.[1]
-
Randomization: Randomize mice into treatment groups (typically 8-10 mice per group) to ensure an even distribution of tumor sizes.
-
Drug Formulation:
-
Formulate the Bcl-2 inhibitor in a suitable vehicle. A common formulation is 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.[1] Another reported vehicle consists of 10% ethanol, 30% PEG 400, and 60% Phosal50.[12]
-
Prepare fresh formulations as required, protecting from light if the compound is light-sensitive.
-
-
Treatment Groups (Example):
-
Group 1: Vehicle control (e.g., daily oral gavage)
-
Group 2: Bcl-2 Inhibitor (e.g., 50 mg/kg, daily oral gavage)
-
Group 3: Bcl-2 Inhibitor (e.g., 100 mg/kg, daily oral gavage)
-
Group 4: Positive control (standard-of-care chemotherapy for the specific cancer type)
-
-
Administration: Administer treatments for a predetermined period, typically 21-28 days.[1][15]
C. Efficacy and Toxicity Assessment
-
Tumor Volume: Measure tumor dimensions twice weekly using digital calipers. Calculate tumor volume using the formula: Volume = 0.5 x (Length x Width²).[10]
-
Body Weight: Monitor animal body weight twice weekly as an indicator of general health and treatment-related toxicity.[10]
-
Clinical Observations: Observe mice daily for any signs of distress or toxicity.
-
Endpoint: At the end of the study (or when tumors reach a predetermined maximum size), euthanize the mice. Excise tumors, weigh them, and process for further analysis.
Pharmacodynamic and Mechanism of Action Studies
To confirm that the Bcl-2 inhibitor is engaging its target and inducing apoptosis in vivo, perform the following analyses on excised tumor tissue:
-
Immunohistochemistry (IHC): Stain paraffin-embedded tumor sections for cleaved caspase-3 to quantify apoptosis. A significant increase in cleaved caspase-3 positive cells in the treated group compared to the vehicle control indicates apoptosis induction.[4]
-
Western Blotting: Prepare protein lysates from tumor tissue to analyze the levels of Bcl-2 family proteins (e.g., Bcl-2, Mcl-1, BIM). This can reveal on-target effects and potential resistance mechanisms, such as the upregulation of Mcl-1.[4]
-
Co-Immunoprecipitation (Co-IP): To demonstrate target engagement, perform Co-IP to show the displacement of pro-apoptotic proteins (like BIM) from Bcl-2 in tumors from treated mice.[4]
Conclusion
The protocols and data presented provide a robust framework for the preclinical evaluation of novel Bcl-2 inhibitors in mouse models. Careful selection of the animal model, appropriate dosing and scheduling, and thorough pharmacodynamic analysis are essential for determining the therapeutic potential of these targeted agents. Given the success of inhibitors like venetoclax, the continued development and in vivo testing of new Bcl-2 inhibitors remain a high priority in cancer research.
References
- 1. benchchem.com [benchchem.com]
- 2. Current Advances and Future Strategies for BCL-2 Inhibitors: Potent Weapons against Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Mechanisms of action of the BCL-2 inhibitor venetoclax in multiple myeloma: a literature review [frontiersin.org]
- 4. High efficacy of the BCL-2 inhibitor ABT199 (venetoclax) in BCL-2 high-expressing neuroblastoma cell lines and xenografts and rational for combination with MCL-1 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ashpublications.org [ashpublications.org]
- 6. Venetoclax improves CD20 immunotherapy in a mouse model of MYC/BCL2 double-expressor diffuse large B-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Venetoclax in Acute Myeloid Leukemia: Molecular Basis, Evidences for Preclinical and Clinical Efficacy and Strategies to Target Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ashpublications.org [ashpublications.org]
- 9. A novel CDK9 inhibitor increases the efficacy of venetoclax (ABT-199) in multiple models of hematologic malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Activity of the Bcl-2 family inhibitor ABT-263 in a panel of small cell lung cancer xenograft models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The Senolytic Drug Navitoclax (ABT-263) Causes Trabecular Bone Loss and Impaired Osteoprogenitor Function in Aged Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Senolytic Drug Navitoclax (ABT-263) Causes Trabecular Bone Loss and Impaired Osteoprogenitor Function in Aged Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Elimination of senescent cells by treatment with Navitoclax/ABT263 reverses whole brain irradiation-induced blood-brain barrier disruption in the mouse brain - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Combined Bcl-2/mTOR Inhibition Leads to Enhanced Radiosensitization via Induction of Apoptosis and Autophagy in Non-Small-Cell Lung Tumor Xenograft Model - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Acute toxicity analysis of an inhibitor of BCL2, Disarib, in rats - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for a Potent Bcl-2 Inhibitor (Bcl-2-IN-23)
Disclaimer: Publicly available information on a compound with the exact designation "Bcl-2-IN-23" is limited. The following application notes and protocols are based on the well-characterized properties and experimental applications of potent and selective small-molecule inhibitors of the B-cell lymphoma 2 (Bcl-2) protein. This document is intended to serve as a comprehensive guide for researchers, scientists, and drug development professionals working with similar Bcl-2 inhibitors.
Introduction
B-cell lymphoma 2 (Bcl-2) is a key anti-apoptotic protein that is frequently overexpressed in a variety of cancers, contributing to tumor cell survival and resistance to conventional therapies. Small-molecule inhibitors targeting the BH3-binding groove of Bcl-2 have emerged as a promising therapeutic strategy. These inhibitors, acting as BH3 mimetics, can restore the intrinsic apoptotic pathway in cancer cells. This document provides detailed information on the solubility, preparation, and experimental application of a representative potent Bcl-2 inhibitor, hereafter referred to as this compound, for research purposes.
Mechanism of Action
This compound functions by selectively binding to the hydrophobic BH3-binding groove of the anti-apoptotic protein Bcl-2. This high-affinity interaction displaces pro-apoptotic BH3-only proteins (e.g., Bim, Bad, Puma) that are normally sequestered by Bcl-2. The released pro-apoptotic proteins can then activate the effector proteins BAX and BAK. Activated BAX and BAK oligomerize on the outer mitochondrial membrane, leading to mitochondrial outer membrane permeabilization (MOMP). This results in the release of cytochrome c and other pro-apoptotic factors into the cytoplasm, which in turn activates the caspase cascade, culminating in programmed cell death (apoptosis).[1][2]
Quantitative Data
The potency of Bcl-2 inhibitors is typically characterized by their binding affinity (Ki) or half-maximal inhibitory concentration (IC50) in biochemical and cell-based assays. The following tables summarize representative data for well-characterized Bcl-2 inhibitors.
Table 1: Inhibitory Activity of Representative Bcl-2 Inhibitors
| Compound | Target(s) | Ki or IC50 (nM) | Assay Type |
| ABT-199 (Venetoclax) | Bcl-2 | <0.01 | Biochemical (HTRF) |
| ABT-263 (Navitoclax) | Bcl-2, Bcl-xL, Bcl-w | <1 | Biochemical (FP) |
| A-1331852 | Bcl-xL | <0.01 | Biochemical |
| S63845 | Mcl-1 | 0.1-0.7 | Biochemical (FRET/SPR) |
Data compiled from publicly available sources. Actual values may vary depending on the specific assay conditions.
Table 2: Cellular Activity of Representative Bcl-2 Inhibitors in Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (µM) |
| IS21 | Jurkat | T-cell Leukemia | 5.4 |
| IS21 | A375 | Melanoma | 9.1 |
| ABT-263 | A375 | Melanoma | 2.5 - 20 |
| ABT-199 | MOLT-4 | T-cell Leukemia | 0.011 |
These values are indicative and can vary based on the cell line, culture conditions, and assay duration.[3]
Solubility and Preparation for Experiments
Proper handling and preparation of this compound are critical for obtaining reliable and reproducible experimental results.
Table 3: Solubility Profile of a Typical Bcl-2 Inhibitor
| Solvent | Solubility | Notes |
| DMSO | Soluble | Recommended for preparing high-concentration stock solutions (e.g., 10-50 mM).[4][5] |
| Ethanol | Low | Generally not sufficient for preparing concentrated stock solutions. |
| Water | Insoluble | Aqueous solubility is very low.[4] |
| PEG300 | Soluble | Often used as a co-solvent for in vivo formulations.[4] |
| Tween 80 | Soluble | A surfactant used to improve solubility and stability in aqueous solutions for in vivo use.[4] |
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound powder
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
-
Procedure:
-
Allow the vial of this compound powder to equilibrate to room temperature before opening.
-
Prepare a stock solution of 10 mM by dissolving the appropriate amount of this compound in anhydrous, sterile DMSO.
-
Ensure complete dissolution by vortexing or brief sonication.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C for long-term stability.[1]
-
Protocol 2: Preparation of Working Solutions for Cell Culture
-
Materials:
-
This compound stock solution (10 mM in DMSO)
-
Complete cell culture medium, pre-warmed to 37°C
-
-
Procedure:
-
Thaw an aliquot of the this compound stock solution at room temperature.
-
Perform serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations for your experiment (e.g., 1 nM to 1 µM).
-
Important: The final concentration of DMSO in the cell culture medium should be kept low, typically ≤ 0.1%, to avoid solvent-induced cytotoxicity.
-
Always include a vehicle control in your experiments, which consists of cell culture medium with the same final concentration of DMSO as the highest concentration of this compound used.
-
Use the prepared working solutions immediately.
-
Experimental Protocols
Protocol 3: Cell Viability Assay (CellTiter-Glo® Luminescent Assay)
This assay determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.[6][7]
-
Materials:
-
Cells of interest
-
96-well opaque-walled plates suitable for luminescence measurements
-
This compound working solutions
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
-
-
Procedure:
-
Cell Seeding: Seed cells into a 96-well opaque-walled plate at a density appropriate for the cell line and allow them to adhere overnight (for adherent cells).
-
Treatment: Remove the old medium and add 100 µL of fresh medium containing the desired concentrations of this compound or vehicle control to the respective wells.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C and 5% CO2.
-
Assay:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Measurement: Measure the luminescence of each well using a luminometer.
-
Data Analysis: The luminescent signal is proportional to the number of viable cells. Calculate the percentage of cell viability relative to the vehicle control.
-
Protocol 4: Apoptosis Assay (Annexin V and Propidium Iodide Staining)
This flow cytometry-based assay detects apoptosis by identifying the externalization of phosphatidylserine (B164497) (PS) using fluorescently labeled Annexin V and differentiates apoptotic from necrotic cells using a viability dye like Propidium Iodide (PI).[1][8]
-
Materials:
-
Treated cells
-
Annexin V-FITC Apoptosis Detection Kit (or equivalent)
-
Phosphate-Buffered Saline (PBS), cold
-
Flow cytometer
-
-
Procedure:
-
Cell Harvesting:
-
Adherent cells: Gently detach cells using a non-enzymatic cell dissociation solution or brief trypsinization.
-
Suspension cells: Collect cells by centrifugation.
-
Collect both adherent and floating cells to include the apoptotic population.
-
-
Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Staining:
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
-
Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze by flow cytometry within one hour.
-
Data Interpretation:
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
-
Protocol 5: Western Blot Analysis of Bcl-2 Family Proteins
This protocol allows for the analysis of changes in the expression levels of key proteins in the Bcl-2 signaling pathway.
-
Materials:
-
Treated cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
-
-
Procedure:
-
Cell Lysis: Lyse the treated cells with ice-cold RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-50 µg) on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 5-10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing steps.
-
Detection: Add ECL substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control like β-actin.[9][10][11]
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Bcl-2 family inhibitors sensitize human cancer models to therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. reactionbiology.com [reactionbiology.com]
- 7. promegaconnections.com [promegaconnections.com]
- 8. kumc.edu [kumc.edu]
- 9. researchgate.net [researchgate.net]
- 10. edspace.american.edu [edspace.american.edu]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols: Assessing Bcl-2 Inhibition with a Representative Bcl-2 Inhibitor (Bcl-2-IN-23) using Western Blot
For Researchers, Scientists, and Drug Development Professionals
Introduction
The B-cell lymphoma 2 (Bcl-2) protein is a key regulator of the intrinsic apoptotic pathway, acting as a potent inhibitor of programmed cell death.[1][2][3][4] Its overexpression is a hallmark of various malignancies and is associated with resistance to chemotherapy.[1][4] Consequently, Bcl-2 has emerged as a critical therapeutic target in oncology. Small molecule inhibitors, such as the BH3 mimetic Bcl-2-IN-23, are designed to bind to the BH3 groove of Bcl-2, thereby preventing its interaction with pro-apoptotic proteins like Bax and Bak.[1][2][5] This restores the cell's natural apoptotic machinery, leading to the selective death of cancer cells dependent on Bcl-2 for survival.
Western blotting is an indispensable technique for characterizing the efficacy and mechanism of action of Bcl-2 inhibitors. It allows for the semi-quantitative analysis of key protein markers involved in the apoptotic cascade, providing insights into the inhibitor's downstream effects. These application notes provide a detailed protocol for utilizing Western blot to assess the inhibition of Bcl-2 by a representative inhibitor, referred to here as this compound.
Mechanism of Action of Bcl-2 Inhibitors
Bcl-2 inhibitors function by disrupting the protein-protein interactions that suppress apoptosis. In cancer cells overexpressing Bcl-2, the anti-apoptotic protein sequesters pro-apoptotic "effector" proteins like Bax and Bak, preventing them from oligomerizing at the mitochondrial outer membrane.[1][2][3] BH3-only proteins, which act as sensors of cellular stress, can also be sequestered by Bcl-2. By mimicking the action of BH3-only proteins, inhibitors like this compound bind to the hydrophobic groove of Bcl-2, displacing pro-apoptotic proteins.[5] The released Bax and Bak can then form pores in the mitochondrial membrane, leading to the release of cytochrome c and other pro-apoptotic factors into the cytoplasm.[1][2][6] This initiates a caspase cascade, culminating in the cleavage of cellular substrates and the execution of apoptosis.
Signaling Pathway
The following diagram illustrates the central role of Bcl-2 in the intrinsic apoptotic pathway and the mechanism of its inhibition.
Caption: Bcl-2 signaling pathway and mechanism of inhibition.
Experimental Workflow
A typical workflow for assessing Bcl-2 inhibition using Western blot is depicted below.
Caption: A generalized workflow for Western blot analysis.
Data Presentation
The following tables summarize expected quantitative changes in key apoptotic markers following treatment with a Bcl-2 inhibitor. Values are presented as fold-change relative to a vehicle control and are representative. Actual results will vary depending on the cell line, inhibitor concentration, and treatment duration.
Table 1: Effect of this compound on Apoptosis Marker Protein Levels
| Protein Target | Expected Molecular Weight (kDa) | Expected Change with this compound Treatment | Representative Fold Change (vs. Control) |
| Bcl-2 | 26 | No significant change in total protein level | ~1.0 |
| Bax | 21 | No significant change in total protein level | ~1.0 |
| Cleaved Caspase-3 | 17/19 | Increase | 2.0 - 5.0 |
| Cleaved PARP | 89 | Increase | 2.5 - 6.0 |
| β-Actin (Loading Control) | 42 | No change | 1.0 |
Table 2: Subcellular Fractionation Analysis of Cytochrome c Release
| Protein Target | Cellular Fraction | Expected Change with this compound Treatment | Representative Fold Change (vs. Control) |
| Cytochrome c | Cytosolic | Increase | 3.0 - 8.0 |
| Cytochrome c | Mitochondrial | Decrease | 0.2 - 0.5 |
| COX IV (Mitochondrial Loading Control) | Mitochondrial | No change | 1.0 |
| β-Actin (Cytosolic Loading Control) | Cytosolic | No change | 1.0 |
Experimental Protocols
Cell Culture and Treatment
-
Cell Seeding: Plate the desired cancer cell line (e.g., a cell line known to overexpress Bcl-2) in appropriate cell culture flasks or plates. Allow cells to adhere and reach 60-70% confluency.
-
Inhibitor Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Further dilute the stock solution in cell culture medium to achieve the desired final concentrations. Include a vehicle-only control (e.g., DMSO at the same final concentration as the highest inhibitor concentration).
-
Treatment: Remove the existing medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the cells for a predetermined time course (e.g., 6, 12, 24, or 48 hours) at 37°C in a humidified incubator with 5% CO2.
Protein Extraction
-
Cell Harvesting: After treatment, aspirate the medium and wash the cells once with ice-cold phosphate-buffered saline (PBS).
-
Lysis: Add ice-cold RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail directly to the culture dish. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubation: Incubate the lysate on ice for 30 minutes with periodic vortexing.
-
Centrifugation: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Supernatant Collection: Carefully collect the supernatant containing the soluble proteins and transfer it to a new pre-chilled tube.
Protein Quantification
-
Assay: Determine the protein concentration of each lysate using a standard protein assay, such as the bicinchoninic acid (BCA) assay, according to the manufacturer's instructions.
-
Normalization: Based on the protein concentrations, normalize all samples to the same concentration with lysis buffer.
Western Blotting
-
Sample Preparation: To the normalized protein lysates, add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
-
SDS-PAGE: Load equal amounts of protein (typically 20-40 µg) per lane onto a polyacrylamide gel (e.g., 4-12% Bis-Tris gel). Run the gel until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature with gentle agitation.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies diluted in blocking buffer overnight at 4°C with gentle agitation. Recommended primary antibodies include:
-
Rabbit anti-Bcl-2
-
Rabbit anti-Bax
-
Rabbit anti-cleaved Caspase-3
-
Rabbit anti-cleaved PARP
-
Mouse anti-β-Actin (loading control)
-
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP or anti-mouse IgG-HRP) diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the intensity of the target proteins to the loading control (e.g., β-Actin).
Conclusion
Western blotting is a powerful and widely used method to confirm the biological activity of Bcl-2 inhibitors like this compound. By monitoring the levels of key apoptotic markers such as cleaved caspase-3 and cleaved PARP, researchers can effectively assess the induction of apoptosis following inhibitor treatment. The protocols and data presented herein provide a comprehensive guide for the application of this technique in the preclinical evaluation of novel Bcl-2 targeted therapies. It is important to optimize the experimental conditions, including inhibitor concentration and treatment duration, for each specific cell line and research question.
References
- 1. Frontiers | The role of BCL-2 family proteins in regulating apoptosis and cancer therapy [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. Mechanisms of Action of Bcl-2 Family Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Rational Strategies for Combining Bcl-2 Inhibition with Targeted Drugs for Anti-Tumor Synergy [cancertreatmentjournal.com]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Bcl-2-IN-23: A Tool for Studying Mitochondrial Apoptosis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The B-cell lymphoma 2 (Bcl-2) family of proteins are central regulators of the intrinsic, or mitochondrial, pathway of apoptosis.[1] This pathway is critical for tissue homeostasis and the removal of damaged or unwanted cells. The family includes both pro-apoptotic members (e.g., Bax, Bak) and anti-apoptotic members (e.g., Bcl-2, Bcl-xL, Mcl-1).[2] In many cancers, the overexpression of anti-apoptotic Bcl-2 proteins allows malignant cells to evade programmed cell death, contributing to tumor progression and resistance to therapy.[3]
Bcl-2-IN-23 is a selective, small-molecule inhibitor of the Bcl-2 protein.[4] It acts as a BH3 mimetic, competitively and non-covalently binding to the BH3 groove of the Bcl-2 protein.[4][5] This action disrupts the sequestration of pro-apoptotic proteins by Bcl-2, leading to the activation of Bax and Bak.[2] Subsequent oligomerization of Bax/Bak at the outer mitochondrial membrane results in mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and the activation of the caspase cascade, ultimately leading to apoptosis.[1][6] this compound has been shown to induce late apoptosis and necroptosis in cancer cells and reduce the release of the inflammatory cytokine IL-6.[4] These characteristics make this compound a valuable tool for investigating the role of Bcl-2 in mitochondrial apoptosis and for evaluating Bcl-2 inhibition as a therapeutic strategy in various cancer models.
Data Presentation
The following table summarizes the quantitative data for this compound, providing key metrics for its activity in different cancer cell lines.
| Compound | Target | Cell Line | Cancer Type | IC50 | Reference |
| This compound | Bcl-2 | HTB-140 | Melanoma | 25.7-33.7 μM | [4] |
| HeLa | Cervical Cancer | 25.7-33.7 μM | [4] | ||
| SW620 | Colorectal Cancer | 25.7-33.7 μM | [4] |
Visualizations
Bcl-2 Signaling Pathway and Mechanism of Action of this compound
Caption: Bcl-2 signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Studying Mitochondrial Apoptosis with this compound
Caption: A typical workflow for characterizing the effects of this compound.
Experimental Protocols
General Guidelines for Handling this compound
-
Solubility: Prepare a stock solution of this compound in an appropriate solvent such as DMSO. Make further dilutions into cell culture medium immediately before use.
-
Storage: Store the stock solution at -20°C or -80°C for long-term stability. To prevent degradation, avoid repeated freeze-thaw cycles.
Cell Viability Assay (MTT Assay)
This protocol is for determining the effect of this compound on the metabolic activity of cells, which is an indicator of cell viability.[7]
Materials:
-
Cancer cell line of interest (e.g., HTB-140, HeLa, SW620)
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[8]
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Multi-well spectrophotometer (plate reader)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Treatment: Prepare serial dilutions of this compound in complete culture medium. Based on the known IC50 values, a starting concentration range of 1 µM to 100 µM is recommended. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.[7]
-
Formazan (B1609692) Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.[9]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[10]
Materials:
-
Cells treated with this compound and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound (e.g., 1x, 2x, and 4x the IC50 value) and a vehicle control for a predetermined time (e.g., 24 or 48 hours).
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the floating cells from the supernatant.
-
Washing: Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes.[11]
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of 1 x 10^6 cells/mL.[12]
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.[12]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[12]
-
Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube. Analyze the samples on a flow cytometer within one hour.[12]
-
Data Interpretation:
-
Annexin V-negative, PI-negative: Live cells
-
Annexin V-positive, PI-negative: Early apoptotic cells
-
Annexin V-positive, PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative, PI-positive: Necrotic cells
-
Mitochondrial Membrane Potential (ΔΨm) Assay (JC-1 Staining)
This assay uses the fluorescent probe JC-1 to measure changes in mitochondrial membrane potential, an early indicator of apoptosis.[13]
Materials:
-
Cells treated with this compound and control cells
-
JC-1 Mitochondrial Membrane Potential Assay Kit (containing JC-1 dye and Assay Buffer)
-
Fluorescence microscope, flow cytometer, or fluorescence plate reader
Procedure:
-
Cell Treatment: Seed and treat cells with this compound as described in the apoptosis assay protocol. Include a positive control for mitochondrial depolarization (e.g., CCCP).
-
Staining: After treatment, remove the medium and incubate the cells with JC-1 staining solution (prepared according to the manufacturer's instructions) for 15-30 minutes at 37°C.[13]
-
Washing: Remove the staining solution and wash the cells twice with the provided Assay Buffer.[13]
-
Analysis:
-
Fluorescence Microscopy: Observe the cells under a fluorescence microscope. Healthy cells will exhibit red fluorescent J-aggregates within the mitochondria, while apoptotic cells will show green fluorescent JC-1 monomers in the cytoplasm.[14]
-
Flow Cytometry: Analyze the cells using a flow cytometer. The shift from red (FL2 channel) to green (FL1 channel) fluorescence indicates mitochondrial membrane depolarization.[14]
-
Plate Reader: Measure the fluorescence intensity at both red (~590 nm emission) and green (~530 nm emission) wavelengths. The ratio of red to green fluorescence is used to quantify the change in mitochondrial membrane potential.[13]
-
Western Blot Analysis of Bcl-2 Family Proteins
This protocol allows for the detection of changes in the expression levels of key apoptosis-regulating proteins.
Materials:
-
Cells treated with this compound and control cells
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved Caspase-3, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse the treated and control cells with lysis buffer on ice. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size using SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[15]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest (diluted in blocking buffer) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 5-10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Apply the chemiluminescent substrate to the membrane and visualize the protein bands using an imaging system. Use a loading control like GAPDH or β-actin to ensure equal protein loading.
References
- 1. Frontiers | The role of BCL-2 family proteins in regulating apoptosis and cancer therapy [frontiersin.org]
- 2. The Bcl-2-regulated apoptosis switch: mechanism and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound-参数-MedChemExpress (MCE) [antpedia.com]
- 6. researchgate.net [researchgate.net]
- 7. merckmillipore.com [merckmillipore.com]
- 8. broadpharm.com [broadpharm.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. 101.200.202.226 [101.200.202.226]
- 14. chem-agilent.com [chem-agilent.com]
- 15. Bcl-2 Detection in Western Blotting - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
Application Notes and Protocols for Bcl-2 Inhibition in Leukemia and Lymphoma Cell Lines
For Research Use Only. Not for use in diagnostic procedures.
Introduction
The B-cell lymphoma 2 (Bcl-2) protein is a central regulator of the intrinsic apoptotic pathway.[1] Its overexpression is a hallmark of various hematological malignancies, including leukemia and lymphoma, where it promotes cell survival and resistance to conventional therapies.[2] Small molecule inhibitors that mimic the action of pro-apoptotic BH3-only proteins can restore the apoptotic process in cancer cells by directly binding to and inhibiting anti-apoptotic proteins like Bcl-2.
This document provides detailed application notes and experimental protocols for studying the effects of a representative Bcl-2 inhibitor, Venetoclax (B612062) (ABT-199) , in specific leukemia and lymphoma cell lines. Due to the lack of specific public data for a compound named "Bcl-2-IN-23," we will utilize the extensive information available for the FDA-approved Bcl-2 inhibitor Venetoclax as a well-characterized surrogate. The principles and methodologies described herein are broadly applicable to the investigation of other selective Bcl-2 inhibitors.
Mechanism of Action
Venetoclax is a potent and selective small-molecule inhibitor of the anti-apoptotic protein Bcl-2.[2] In cancer cells, overexpressed Bcl-2 sequesters pro-apoptotic "BH3-only" proteins (e.g., BIM, PUMA), preventing them from activating the effector proteins BAX and BAK.[3] Venetoclax binds with high affinity to the BH3-binding groove of Bcl-2, displacing these BH3-only proteins.[3] The released BH3-only proteins are then free to activate BAX and BAK, which subsequently oligomerize on the mitochondrial outer membrane.[3] This leads to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c and other pro-apoptotic factors into the cytoplasm, and ultimately, caspase activation and programmed cell death (apoptosis).[4][5]
Caption: Mechanism of action of a Bcl-2 inhibitor (Venetoclax).
Data Presentation
The following tables summarize the half-maximal inhibitory concentration (IC50) values of Venetoclax in various leukemia and lymphoma cell lines, providing a benchmark for its anti-proliferative activity.
Table 1: IC50 Values of Venetoclax in Leukemia Cell Lines
| Cell Line | Cancer Type | IC50 (µM) at 48h | Reference |
| MOLM-13 | Acute Myeloid Leukemia (AML) | < 0.100 | [6] |
| MV4-11 | Acute Myeloid Leukemia (AML) | < 0.1 | [7] |
| OCI-AML3 | Acute Myeloid Leukemia (AML) | 11 - 42 | [7] |
| HL-60 | Acute Myeloid Leukemia (AML) | < 0.100 | [6] |
| KASUMI-1 | Acute Myeloid Leukemia (AML) | 5.4 - 6.8 | [7] |
Table 2: IC50 Values of Venetoclax in Lymphoma Cell Lines
| Cell Line | Cancer Type | IC50 (µM) at 48h | Reference |
| OCI-Ly1 | Diffuse Large B-cell Lymphoma (DLBCL) | 0.06 | |
| SU-DHL-4 | Diffuse Large B-cell Lymphoma (DLBCL) | > 10 | [8] |
| TOLEDO | Diffuse Large B-cell Lymphoma (DLBCL) | > 10 | [8] |
| TMD8 | Diffuse Large B-cell Lymphoma (DLBCL) | > 10 | [8] |
| Karpas231 | Double-Hit/Double-Protein-Expression Lymphoma | Not specified | |
| OCI-Ly8 | Double-Hit/Double-Protein-Expression Lymphoma | Not specified |
Experimental Protocols
A systematic evaluation of a Bcl-2 inhibitor involves assessing its impact on cell viability, apoptosis induction, and the expression of key regulatory proteins.
Caption: A typical experimental workflow for evaluating a Bcl-2 inhibitor.
Protocol 1: Cell Viability Assay (CellTiter-Glo® Luminescent Assay)
This assay determines the number of viable cells in culture based on the quantification of ATP.
Materials:
-
Leukemia or lymphoma cell lines
-
Complete culture medium
-
Venetoclax (or other Bcl-2 inhibitor)
-
Opaque-walled 96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in an opaque-walled 96-well plate at a density of 1 x 10^5 cells per well in 100 µL of culture medium.[7]
-
Treatment: Prepare serial dilutions of Venetoclax (e.g., 0.1 nM to 10 µM) in culture medium. Add the desired concentrations to the wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 48 hours at 37°C in a humidified incubator with 5% CO2.[9]
-
Assay: a. Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes.[10] b. Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (100 µL).[10] c. Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[10] d. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[10]
-
Measurement: Measure the luminescence using a plate reader.
-
Data Analysis: Normalize the luminescence readings to the vehicle control and plot the percentage of cell viability against the drug concentration to determine the IC50 value.
Protocol 2: Apoptosis Assay (Annexin V and Propidium Iodide Staining by Flow Cytometry)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Treated and control cells
-
Phosphate-Buffered Saline (PBS)
-
Annexin V-FITC (or other fluorochrome conjugate)
-
Propidium Iodide (PI)
-
1X Annexin V Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with the desired concentrations of Venetoclax for a specified time (e.g., 24 or 48 hours).
-
Cell Harvesting: Harvest the cells, including any floating cells, and wash them twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).[11]
-
Staining: a. Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of approximately 1-5 x 10^6 cells/mL.[12] b. Add 5 µL of Annexin V-FITC to 100 µL of the cell suspension.[12] c. Incubate for 10-15 minutes at room temperature in the dark.[12] d. Add 5 µL of PI staining solution (e.g., 50 µg/mL) immediately before analysis.
-
Flow Cytometry: Analyze the samples on a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in each quadrant:
-
Annexin V- / PI- : Viable cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
-
Protocol 3: Western Blot Analysis of Bcl-2 Family Proteins
This technique is used to detect changes in the expression levels of key apoptotic regulatory proteins.
Materials:
-
Treated and control cell lysates
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Bcl-2, anti-Mcl-1, anti-Bax, anti-Bak, anti-Bim, anti-GAPDH or β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Sample Preparation: Lyse treated and control cells in RIPA buffer or a similar lysis buffer containing protease and phosphatase inhibitors. Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-40 µg) per lane and separate them on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: a. Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C. b. Wash the membrane three times with TBST. c. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane three times with TBST. Add the ECL substrate and detect the chemiluminescent signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).
Caption: Logical relationships of a Bcl-2 inhibitor's effects.
References
- 1. benchchem.com [benchchem.com]
- 2. VENCLEXTA® (venetoclax tablets) | Mechanism Of Action [venclextahcp.com]
- 3. Pathways and mechanisms of venetoclax resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 7. Cell viability assay [bio-protocol.org]
- 8. benchchem.com [benchchem.com]
- 9. haematologica.org [haematologica.org]
- 10. benchchem.com [benchchem.com]
- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]
Troubleshooting & Optimization
Bcl-2-IN-23 not inducing apoptosis troubleshooting
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with Bcl-2 inhibitors, specifically when observing a lack of apoptosis induction in cell lines with compounds such as Bcl-2-IN-23.
Frequently Asked Questions (FAQs)
Q1: Why is my Bcl-2 inhibitor, this compound, not inducing apoptosis in my cell line?
There are several potential reasons for a lack of apoptotic induction, which can be broadly categorized as biological resistance mechanisms within the cell line or technical issues with the experimental setup.
Biological Resistance:
-
High expression of other anti-apoptotic proteins: Many cell lines express multiple anti-apoptotic Bcl-2 family members, such as Mcl-1 and Bcl-xL.[1] If this compound is specific to Bcl-2, the inhibitory effects can be compensated for by these other anti-apoptotic proteins, thus preventing apoptosis.
-
Low or absent expression of pro-apoptotic effector proteins: The key mediators of apoptosis downstream of Bcl-2 are BAX and BAK. If the experimental cell line has low or no expression of both BAX and BAK, the apoptotic pathway cannot be initiated, even with the inhibition of Bcl-2.[1]
-
Mutations in Bcl-2 family proteins: Mutations in the BH3-binding groove of the Bcl-2 protein can prevent the inhibitor from binding effectively, rendering it inactive.[1] Similarly, mutations in BAX or BAK can prevent their oligomerization, which is a critical step for mitochondrial outer membrane permeabilization and apoptosis.[1]
-
High levels of pro-apoptotic protein sequestration: The balance between pro- and anti-apoptotic proteins is crucial for determining cell fate. If the levels of anti-apoptotic proteins significantly outnumber the pro-apoptotic "activator" BH3-only proteins (like BIM, BID, and PUMA), the cell is considered "primed" for survival and will be more resistant to the effects of a Bcl-2 inhibitor alone.[1]
Technical Issues:
-
Suboptimal drug concentration or treatment duration: The concentration of this compound may be too low to effectively inhibit Bcl-2, or the incubation time may be too short to observe a significant apoptotic response.
-
Incorrect assay timing: Apoptosis is a dynamic process. The peak of apoptosis can be missed if measurements are taken too early or too late. A time-course experiment is recommended to identify the optimal endpoint.[1]
-
Problems with the apoptosis detection assay: Inaccurate results can arise from issues with reagents, instrument settings, or improper cell handling.
-
Drug inactivity: Ensure that the stock of this compound is fresh and has been stored correctly. It is also important to confirm the final concentration in the cell culture medium.[1]
-
Cell health and confluence: For experiments, it is best to use healthy, log-phase cells. Over-confluent or starved cells can undergo spontaneous apoptosis or necrosis, which can interfere with the interpretation of results.[1]
Q2: How can I determine if my cell line is resistant to Bcl-2 inhibition?
-
Perform a dose-response curve: Treat your cells with a range of this compound concentrations to determine the half-maximal inhibitory concentration (IC50). A high IC50 value is indicative of resistance.
-
Assess the expression of Bcl-2 family proteins: Utilize Western blotting or flow cytometry to quantify the protein levels of key Bcl-2 family members, including Bcl-2, Mcl-1, Bcl-xL, BAX, BAK, and BIM. This "BH3 profiling" can reveal the dependency of the cell line on specific anti-apoptotic proteins and can help identify potential resistance mechanisms.
-
Use a positive control: If possible, include a cell line known to be sensitive to Bcl-2 inhibitors in your experiments to validate your experimental setup and the activity of the compound.
Troubleshooting Guide
This guide provides a systematic approach to troubleshooting experiments where this compound is not inducing the expected apoptotic response.
Diagram: Troubleshooting Workflow for Bcl-2 Inhibitor Experiments
Caption: A flowchart for troubleshooting the lack of apoptosis with this compound.
Quantitative Data
The efficacy of Bcl-2 inhibitors is dependent on their binding affinity to the different anti-apoptotic Bcl-2 family members. The following table summarizes the binding affinities (Ki in µM) of several known Bcl-2 inhibitors. Data for this compound is not publicly available, but this table can serve as a reference for the expected range of activity for this class of compounds.
| Inhibitor | Ki (µM) for Bcl-2 | Ki (µM) for Bcl-xL | Ki (µM) for Mcl-1 |
| ABT-737 | 0.12 | 0.064 | >20 |
| ABT-263 (Navitoclax) | >0.001 | >0.0005 | 0.55 |
| Gossypol | 0.28 | 3.03 | 1.75 |
| Apogossypol | 0.64 | 2.80 | 3.35 |
| TW-37 | 0.12 | 1.10 | 0.26 |
| GX15-070 (Obatoclax) | 1.11 | 4.69 | 2.00 |
Data is compiled from various sources and is intended for comparative purposes.[2]
Signaling Pathway
The Bcl-2 family of proteins are central regulators of the intrinsic apoptotic pathway. Anti-apoptotic proteins, like Bcl-2, prevent apoptosis by sequestering pro-apoptotic proteins. Bcl-2 inhibitors block this interaction, leading to the activation of BAX and BAK, mitochondrial outer membrane permeabilization (MOMP), and subsequent caspase activation.
Diagram: Bcl-2 Signaling Pathway and Mechanism of Bcl-2 Inhibitor Action
Caption: The role of Bcl-2 in apoptosis and its inhibition by this compound.
Experimental Protocols
Here are detailed protocols for key experiments to assess apoptosis.
Annexin V Staining for Flow Cytometry
This method detects the externalization of phosphatidylserine (B164497) (PS), an early marker of apoptosis.
-
Materials:
-
Annexin V conjugate (e.g., FITC, PE, or APC)
-
Propidium Iodide (PI) or 7-AAD for viability staining
-
1X Annexin V Binding Buffer
-
FACS tubes
-
Flow cytometer
-
-
Procedure:
-
Induce apoptosis in your cell line by treating with this compound for the desired time. Include untreated and positive controls.
-
Harvest cells, including any floating cells from adherent cultures, and pellet by centrifugation (e.g., 300 x g for 5 minutes).
-
Wash the cells once with cold PBS and then once with 1X Annexin V Binding Buffer.
-
Resuspend the cells in 1X Annexin V Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
Add 5 µL of fluorochrome-conjugated Annexin V to 100 µL of the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin V Binding Buffer.
-
Add 5 µL of PI or 7-AAD solution.
-
Analyze the samples by flow cytometry within one hour.
-
Caspase-3/7 Activity Assay
This assay measures the activity of executioner caspases, which are key mediators of apoptosis.
-
Materials:
-
Caspase-3/7 Glo Assay Kit (or similar)
-
White-walled 96-well plates
-
Luminometer
-
-
Procedure:
-
Seed cells in a white-walled 96-well plate and treat with this compound. Include appropriate controls.
-
After the treatment period, equilibrate the plate to room temperature.
-
Prepare the Caspase-Glo 3/7 Reagent according to the manufacturer's instructions.
-
Add 100 µL of the reagent to each well.
-
Mix the contents of the wells by gentle shaking for 30 seconds.
-
Incubate the plate at room temperature for 1 to 3 hours, protected from light.
-
Measure the luminescence using a plate-reading luminometer.
-
Western Blot for Bcl-2 Family Proteins
This technique is used to determine the expression levels of key apoptotic regulatory proteins.
-
Materials:
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA or Bradford protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Bcl-2, anti-Mcl-1, anti-Bcl-xL, anti-BAX, anti-BAK, anti-BIM, and a loading control like anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
-
Procedure:
-
Treat cells with this compound and lyse them in RIPA buffer.
-
Determine the protein concentration of the lysates.
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
References
Technical Support Center: Optimizing Bcl-2-IN-23 Concentration for In Vitro Studies
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Bcl-2 inhibitors like Bcl-2-IN-23?
Bcl-2 (B-cell lymphoma 2) is a key anti-apoptotic protein that promotes cell survival by binding to and sequestering pro-apoptotic proteins, such as BIM, BID, and BAD (BH3-only proteins), as well as BAX and BAK.[1][2][3] Bcl-2 inhibitors are a class of targeted therapy designed to block the function of Bcl-2. These small molecules, often referred to as BH3 mimetics, bind to a hydrophobic groove on the Bcl-2 protein, mimicking the action of BH3-only proteins.[1][4] This competitive binding displaces the pro-apoptotic proteins, which are then free to activate the downstream apoptotic cascade, leading to mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, caspase activation, and ultimately, programmed cell death.[2][5][6]
Q2: How do I determine the optimal concentration of this compound for my cell line?
The optimal concentration of a Bcl-2 inhibitor is highly dependent on the cell line being studied. A dose-response experiment is crucial to determine the half-maximal inhibitory concentration (IC50) or effective concentration for inducing apoptosis in your specific model. This typically involves treating the cells with a range of inhibitor concentrations (e.g., from low nanomolar to high micromolar) for a set period (e.g., 24, 48, or 72 hours) and then assessing cell viability or apoptosis.[5][7]
Q3: What are some common readouts to measure the effectiveness of this compound?
Common methods to assess the efficacy of Bcl-2 inhibitors include:
-
Cell Viability Assays: Assays like MTT, MTS, or CellTiter-Glo measure the metabolic activity of cells, which correlates with the number of viable cells.
-
Apoptosis Assays:
-
Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay distinguishes between live, early apoptotic, and late apoptotic/necrotic cells.[8]
-
Caspase Activity Assays: Measuring the activity of key executioner caspases like caspase-3 and caspase-7 can confirm the induction of apoptosis.
-
PARP Cleavage: Western blotting for cleaved PARP (poly (ADP-ribose) polymerase) is a hallmark of caspase-mediated apoptosis.[5]
-
Cytochrome c Release: Monitoring the release of cytochrome c from the mitochondria into the cytosol by western blotting of fractionated cell lysates can also be performed.[5]
-
Q4: How long should I incubate my cells with this compound?
The incubation time can vary depending on the cell line and the inhibitor's potency. A time-course experiment is recommended. Typically, effects on apoptosis can be observed within 24 to 72 hours of treatment.[7][9]
Troubleshooting Guide
Issue 1: No or low induction of apoptosis is observed after treatment with this compound.
| Potential Cause | Troubleshooting Steps |
| Suboptimal Inhibitor Concentration | Perform a dose-response experiment with a wider range of concentrations. Consult the literature for effective concentrations of similar Bcl-2 inhibitors in your cell line or similar models. |
| Inappropriate Incubation Time | Conduct a time-course experiment (e.g., 12, 24, 48, 72 hours) to identify the optimal treatment duration. |
| Cell Line Resistance | 1. Check for Expression of Other Anti-Apoptotic Proteins: Many cancer cells co-express other anti-apoptotic proteins like Mcl-1 and Bcl-xL, which can confer resistance to Bcl-2 specific inhibitors.[10][11] Use western blotting to assess the protein levels of Mcl-1 and Bcl-xL in your cell line. If highly expressed, consider using a pan-Bcl-2 inhibitor or combining this compound with an inhibitor of Mcl-1 or Bcl-xL. 2. Assess Basal Bcl-2 Expression: Confirm that your cell line expresses sufficient levels of Bcl-2. Low Bcl-2 expression may render the cells insensitive to a Bcl-2-specific inhibitor. |
| Technical Issues with Apoptosis Assay | 1. Positive Control: Include a known apoptosis-inducing agent (e.g., staurosporine) as a positive control to ensure your assay is working correctly. 2. Reagent Quality: Ensure all reagents for your apoptosis assay are fresh and have been stored correctly. |
| Inhibitor Inactivity | Prepare a fresh stock solution of this compound. Ensure proper storage of the compound as recommended by the manufacturer. |
Issue 2: High background apoptosis in the control group.
| Potential Cause | Troubleshooting Steps |
| Cell Culture Conditions | Ensure cells are healthy and in the logarithmic growth phase before starting the experiment. Avoid over-confluency, nutrient deprivation, or contamination, which can induce apoptosis. |
| Solvent Toxicity | If using a solvent like DMSO to dissolve the inhibitor, ensure the final concentration in the culture medium is non-toxic to the cells (typically ≤ 0.1%). Run a vehicle-only control to assess solvent toxicity. |
| Harsh Cell Handling | Be gentle during cell harvesting and washing steps to avoid mechanical damage that can lead to cell death. |
Quantitative Data
The following table summarizes the in vitro efficacy of the representative Bcl-2 inhibitor, Venetoclax (B612062) (ABT-199), in various cancer cell lines. This data can serve as a reference for establishing an effective concentration range for this compound.
Table 1: In Vitro Efficacy of Venetoclax (ABT-199) in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 / LC50 (µM) | Exposure Time | Reference |
| OCI-AML3 | Acute Myeloid Leukemia | IC50: ~0.6 | 72h | [12] |
| MOLM-13 | Acute Myeloid Leukemia | IC50: ~0.2 | 72h | [12] |
| THP-1 | Acute Myeloid Leukemia | IC50: Varies | 24-72h | [7] |
| MV4-11 | Acute Myeloid Leukemia | IC50: Varies | 24-72h | [7] |
| CHP126 | Neuroblastoma | IC50: 0.010, LC50: 0.016 | 72h | [5] |
| KCNR | Neuroblastoma | IC50: 0.026, LC50: 0.153 | 72h | [5] |
| SJNB12 | Neuroblastoma | IC50: 0.210, LC50: 0.338 | 72h | [5] |
| Hairy Cell Leukemia (primary cells) | Hairy Cell Leukemia | Effective at 0.1 and 1 µM | 24h | [8] |
| Chronic Lymphocytic Leukemia (primary cells) | Chronic Lymphocytic Leukemia | IC50: ~0.002 | - | [13] |
IC50 (Half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro. LC50 (Lethal concentration 50%) is the concentration at which 50% of the cells are killed.
Experimental Protocols
Protocol 1: Dose-Response and Cell Viability Assessment using MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in culture medium. A common starting range is 0.01 nM to 10 µM. Also, prepare a vehicle control (e.g., DMSO at the same final concentration as the highest drug concentration).
-
Treatment: Remove the old medium and add the medium containing different concentrations of this compound or the vehicle control to the respective wells.
-
Incubation: Incubate the plate for the desired time period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining
-
Cell Treatment: Seed cells in a 6-well plate and treat with the desired concentrations of this compound, a vehicle control, and a positive control for apoptosis for the determined incubation time.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension and wash the cell pellet with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Protocol 3: Western Blot Analysis of Apoptosis Markers (Cleaved PARP and Bcl-2 Family Proteins)
-
Cell Lysis: After treatment, wash the cells with cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-polyacrylamide gel, separate the proteins by electrophoresis, and transfer them to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against cleaved PARP, Bcl-2, Mcl-1, Bcl-xL, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Visualizations
Caption: Bcl-2 signaling pathway and the mechanism of action of a Bcl-2 inhibitor.
Caption: A typical workflow for optimizing the in vitro concentration of this compound.
Caption: A decision tree for troubleshooting common issues in this compound experiments.
References
- 1. The Bcl-2-regulated apoptosis switch: mechanism and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Frontiers | The role of BCL-2 family proteins in regulating apoptosis and cancer therapy [frontiersin.org]
- 4. BH3 mimetics to improve cancer therapy; mechanisms and examples - PMC [pmc.ncbi.nlm.nih.gov]
- 5. High efficacy of the BCL-2 inhibitor ABT199 (venetoclax) in BCL-2 high-expressing neuroblastoma cell lines and xenografts and rational for combination with MCL-1 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mitochondrial signaling in cell death via the Bcl-2 family - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. In Vitro Sensitivity to Venetoclax and Microenvironment Protection in Hairy Cell Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synergistic effect of chidamide and venetoclax on apoptosis in acute myeloid leukemia cells and its mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mechanisms of venetoclax resistance and solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pathways and mechanisms of venetoclax resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Rationale for Combining the BCL2 Inhibitor Venetoclax with the PI3K Inhibitor Bimiralisib in the Treatment of IDH2- and FLT3-Mutated Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
Bcl-2-IN-23 off-target effects and how to mitigate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals navigate potential off-target effects of the novel Bcl-2 inhibitor, Bcl-2-IN-23, and provide strategies for mitigation.
Frequently Asked Questions (FAQs)
Q1: What are the potential off-target effects of this compound?
A1: As a small molecule inhibitor, this compound may interact with proteins other than its intended target, Bcl-2. While specific data for this compound is emerging, off-target effects for Bcl-2 family inhibitors can arise from structural similarities in the binding domains of related proteins.[1] For instance, many Bcl-2 inhibitors also show activity against Bcl-xL, which can lead to on-target toxicities like thrombocytopenia, as platelets are dependent on Bcl-xL for survival.[2][3] Other potential off-targets could include other members of the Bcl-2 family (e.g., Mcl-1, Bcl-w, Bfl-1) or even unrelated proteins with similar binding pockets.[4][5] It is crucial to experimentally determine the selectivity profile of this compound in your system.
Q2: My experimental results are not what I expected after using this compound. How do I know if it's an off-target effect?
A2: Unexpected results could stem from off-target effects, but also from pathway cross-talk or experimental variability.[1] To dissect this, a multi-pronged approach is recommended:
-
Dose-Response Analysis: On-target effects should generally occur at lower concentrations than off-target effects.[1] Performing a wide dose-response curve can help differentiate between potent on-target activity and less potent off-target phenomena.
-
Use of a Structurally Unrelated Inhibitor: Confirm your findings with a different, structurally distinct Bcl-2 inhibitor.[1] If the same phenotype is observed, it is more likely to be a true on-target effect of Bcl-2 inhibition.
-
Genetic Knockdown/Knockout: The gold-standard for target validation is to use techniques like siRNA or CRISPR-Cas9 to eliminate Bcl-2 expression.[6] If the phenotype from this compound is lost in the knockout/knockdown cells, it strongly suggests the effect is on-target.
Q3: How can I mitigate the off-target effects of this compound in my experiments?
A3: Mitigating off-target effects is key to generating reliable data. Consider the following strategies:
-
Use the Lowest Effective Concentration: Once the on-target IC50 is established, use the lowest concentration of this compound that produces the desired biological effect to minimize engagement of less sensitive off-targets.
-
Optimize Experimental Duration: Limit the incubation time to the minimum necessary to observe the on-target effect. Prolonged exposure can increase the likelihood of off-target signaling.
-
Confirm with Orthogonal Approaches: As mentioned, using genetic tools like CRISPR/Cas9 to validate the target provides the most definitive evidence that the observed phenotype is due to Bcl-2 inhibition.[6]
-
Combination Therapy: In some contexts, combining a lower dose of a Bcl-2 inhibitor with other targeted drugs can enhance efficacy while potentially reducing off-target effects.[7][8]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpected Cell Death in Control Cells | Off-target toxicity | Perform a dose-response curve to determine the toxic concentration. Use a lower, non-toxic concentration for your experiments. |
| Bcl-2 dependence in your cell line | Confirm Bcl-2 expression levels in your cells. | |
| No Effect on Apoptosis | Low Bcl-2 expression | Verify Bcl-2 expression in your cell model via Western Blot or qPCR. |
| Drug inactivity | Check the expiration date and storage conditions of this compound. Test its activity in a known Bcl-2-dependent positive control cell line. | |
| Resistance mechanism | The cells may upregulate other anti-apoptotic proteins like Mcl-1 or Bcl-xL.[9] Analyze the expression of other Bcl-2 family members. | |
| Phenotype Persists in Bcl-2 Knockout Cells | Off-target effect | This strongly suggests an off-target mechanism.[6] Perform a kinase profile or proteome-wide screen to identify potential off-targets. |
Data on Potential Off-Target Effects of Bcl-2 Family Inhibitors
The following table summarizes hypothetical selectivity data for this compound, illustrating how its activity against other Bcl-2 family members might be presented. This is for illustrative purposes, and a specific kinase/protein panel screening is required to determine the actual off-target profile.
| Target | This compound IC50 (nM) | Potential Biological Implication |
| Bcl-2 | 15 | On-target activity, induction of apoptosis in dependent cells. [10] |
| Bcl-xL | 1500 | Low potential for thrombocytopenia at therapeutic doses.[3] |
| Mcl-1 | >10,000 | Unlikely to directly inhibit Mcl-1. |
| Bcl-w | 2500 | Minimal expected off-target effects related to Bcl-w. |
| Off-Target Kinase 1 | 850 | Potential for unexpected signaling pathway modulation.[6] |
| Off-Target Kinase 2 | >10,000 | Low probability of direct kinase inhibition. |
Experimental Protocols
Protocol 1: CRISPR-Cas9 Mediated Bcl-2 Gene Knockout for Target Validation
This protocol provides a general workflow to create a Bcl-2 knockout cell line to confirm if the effects of this compound are on-target.[6]
Materials:
-
Cas9-expressing cell line of interest
-
Validated sgRNA sequences targeting Bcl-2
-
sgRNA expression vector
-
Transfection reagent
-
Puromycin or other selection antibiotic
-
Single-cell cloning plates (96-well)
-
Western blot reagents
Procedure:
-
sgRNA Design and Cloning: Design and clone two to three independent sgRNAs targeting early exons of the Bcl-2 gene into a suitable expression vector.
-
Transfection: Transfect the Cas9-expressing cell line with the sgRNA expression plasmids.
-
Selection: After 48 hours, begin selection with the appropriate antibiotic (e.g., puromycin) to eliminate untransfected cells.
-
Single-Cell Cloning: Seed the surviving cells at a very low density in 96-well plates to allow for the growth of single-cell colonies.
-
Expansion and Validation: Expand the resulting clones and screen for Bcl-2 knockout by Western blot. Sequence the genomic DNA of validated clones to confirm the presence of frameshift-inducing insertions or deletions.
-
Functional Assay: Treat the validated Bcl-2 knockout and wild-type parental cells with a dose range of this compound and assess the phenotype of interest (e.g., cell viability). A significant loss of this compound activity in the knockout cells confirms on-target action.[6]
Protocol 2: In Vitro Kinase Profiling Assay
This protocol outlines how to screen this compound against a panel of kinases to identify potential off-target interactions.[11]
Materials:
-
This compound stock solution in DMSO
-
Commercial kinase profiling service or in-house panel of purified recombinant kinases
-
Multi-well plates
-
Kinase-specific substrates and ATP
-
Kinase assay buffer
-
Detection reagent (e.g., luminescence-based, fluorescence-based, or radioactive)
Procedure:
-
Compound Preparation: Prepare serial dilutions of this compound to generate a range of concentrations for testing. A single high concentration (e.g., 1-10 µM) is often used for initial screening.[6]
-
Assay Setup: In a multi-well plate, combine each kinase with its specific substrate and ATP in the appropriate kinase assay buffer.
-
Compound Incubation: Add this compound at the desired concentrations to the kinase reaction mixtures. Include appropriate controls (no inhibitor and a known inhibitor for each kinase).
-
Kinase Reaction: Incubate the plate at the optimal temperature and time for the kinases being tested.
-
Detection: Stop the reaction and measure the amount of phosphorylated substrate using a suitable detection method.
-
Data Analysis: Calculate the percentage of kinase activity inhibited by this compound relative to the no-inhibitor control. Data is often presented as percent inhibition at a given concentration or as IC50 values for significant interactions.[6]
Visualizations
Caption: Action of this compound on the intrinsic apoptosis pathway.
Caption: Workflow for identifying potential off-target effects.
Caption: Logic diagram for troubleshooting unexpected experimental outcomes.
References
- 1. benchchem.com [benchchem.com]
- 2. BCL-2 Antagonism to Target the Intrinsic Mitochondrial Pathway of Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Targeting BCL-2 in Cancer: Advances, Challenges, and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. onclive.com [onclive.com]
- 6. benchchem.com [benchchem.com]
- 7. Rational Strategies for Combining Bcl-2 Inhibition with Targeted Drugs for Anti-Tumor Synergy [cancertreatmentjournal.com]
- 8. cancertreatmentjournal.com [cancertreatmentjournal.com]
- 9. Targeting the Bcl-2 Family for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | The role of BCL-2 family proteins in regulating apoptosis and cancer therapy [frontiersin.org]
- 11. reactionbiology.com [reactionbiology.com]
Improving Bcl-2-IN-23 stability in solution
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when working with the Bcl-2 inhibitor, Bcl-2-IN-23. The following information is intended to help improve the stability and handling of this compound in solution for reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: My this compound precipitated out of my aqueous buffer or cell culture medium after dilution from a DMSO stock. What should I do?
A1: Precipitation upon dilution into an aqueous solution is a common issue for hydrophobic small molecules like this compound. This occurs when the concentration of the compound exceeds its solubility limit in the final aqueous environment. Here are several steps you can take to address this:
-
Decrease the Final Concentration: The most straightforward solution is to lower the final working concentration of this compound in your assay.
-
Optimize the DMSO Concentration: While minimizing DMSO is often a goal, a slightly higher final concentration (up to 0.5% is generally tolerated in cell-based assays) may be necessary to maintain solubility. Always include a vehicle control with the same final DMSO concentration to ensure it is not affecting your experimental results.
-
Use Pre-warmed Media: Adding the compound to cold media can decrease its solubility. Always use pre-warmed (37°C) cell culture media for dilutions.
-
Modify the Dilution Method: Instead of adding a small volume of highly concentrated stock directly to a large volume of aqueous buffer, perform a serial dilution. First, create an intermediate dilution of the stock in DMSO. Then, add the intermediate stock to the pre-warmed medium while gently swirling to ensure rapid and even distribution.
-
Consider Co-solvents: For in vitro biochemical assays, consider the use of co-solvents such as polyethylene (B3416737) glycol (PEG), propylene (B89431) glycol, or ethanol (B145695) in your buffer system to increase the solubility of this compound. The compatibility of these co-solvents with your specific assay must be validated.
Q2: How should I prepare and store stock solutions of this compound?
A2: Proper preparation and storage of stock solutions are critical for maintaining the stability and activity of this compound.
-
Solvent Selection: High-purity, anhydrous DMSO is the recommended solvent for preparing a high-concentration stock solution (e.g., 10-50 mM).
-
Preparation: Ensure the compound is fully dissolved by vortexing. Gentle sonication in a water bath can be used if necessary.
-
Storage: Aliquot the stock solution into single-use volumes in sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles and exposure to light. Store the aliquots at -20°C or -80°C for long-term stability.
Q3: I am not observing the expected apoptotic effect in my cell line. What are the potential reasons?
A3: A lack of apoptotic induction can be due to biological resistance mechanisms or technical issues with the experiment.
-
Biological Resistance:
-
High Expression of Other Anti-apoptotic Proteins: Many cell lines express multiple anti-apoptotic Bcl-2 family members (e.g., Mcl-1, Bcl-xL). Inhibition of Bcl-2 alone may not be sufficient to induce apoptosis if these other proteins can compensate.
-
Low or Absent Expression of Pro-apoptotic Effectors: The key mediators of apoptosis downstream of Bcl-2 are BAX and BAK. If your cell line has low or no expression of both BAX and BAK, apoptosis will not be initiated.
-
Mutations in Bcl-2 Family Proteins: Mutations in the BH3-binding groove of Bcl-2 can prevent the inhibitor from binding effectively.
-
-
Technical Issues:
-
Suboptimal Drug Concentration or Treatment Duration: The concentration of this compound may be too low, or the incubation time may be too short to induce a measurable apoptotic response. Perform a dose-response and time-course experiment to determine the optimal conditions.
-
Precipitation of the Compound: As discussed in Q1, if the compound precipitates, its effective concentration will be lower than intended.
-
Problems with the Apoptosis Detection Assay: Issues with reagents, instrument settings, or cell handling can lead to false-negative results.
-
Q4: What are the potential degradation pathways for this compound and how can I minimize them?
A4: While specific degradation pathways for this compound have not been extensively published, based on its chemical structure, potential routes of degradation include hydrolysis and oxidation.
-
Hydrolysis: The ester and amide functional groups in the molecule could be susceptible to hydrolysis, especially at non-neutral pH and elevated temperatures. To minimize hydrolysis, prepare solutions in buffers at or near neutral pH and store them at low temperatures.
-
Oxidation: Certain functional groups could be prone to oxidation. Protect the compound from excessive exposure to air and light. Using degassed solvents and storing solutions under an inert atmosphere (e.g., nitrogen or argon) can help prevent oxidation.
Troubleshooting Guides
Issue 1: Visible Precipitation in Solution
| Potential Cause | Explanation | Recommended Solution |
| High Final Concentration | The final concentration of this compound exceeds its aqueous solubility limit. | Decrease the final working concentration. Perform a solubility test to determine the maximum soluble concentration in your specific medium or buffer. |
| Rapid Dilution | Adding a concentrated DMSO stock directly to a large volume of media can cause rapid solvent exchange, leading to precipitation. | Perform a serial dilution of the DMSO stock in pre-warmed (37°C) culture media. Add the compound dropwise while gently vortexing the media. |
| Low Temperature of Media | Adding the compound to cold media can decrease its solubility. | Always use pre-warmed (37°C) cell culture media for dilutions. |
| Media Components | High concentrations of proteins or salts in some specialized media could interact with the inhibitor and reduce its solubility. | Test the solubility of this compound in a basal medium first. If precipitation is still an issue, consider using a protein-free or low-serum medium for the initial hours of treatment, if compatible with your cells. |
Issue 2: Inconsistent Experimental Results
| Potential Cause | Explanation | Recommended Solution |
| Stock Solution Degradation | Improper storage or repeated freeze-thaw cycles can lead to the degradation of the stock solution. | Aliquot stock solutions into single-use volumes and store at -20°C or -80°C, protected from light. Prepare fresh stock solutions regularly. |
| Inaccurate Pipetting | Small volumes of concentrated stock solutions can be difficult to pipette accurately, leading to variability in the final concentration. | Use calibrated pipettes and appropriate tips. For very small volumes, prepare an intermediate dilution to increase the volume being pipetted. |
| Adsorption to Plastics | Hydrophobic compounds can adsorb to the surface of plastic labware, reducing the effective concentration in solution. | Use low-adhesion polypropylene (B1209903) tubes and pipette tips. Consider adding a small amount of a non-ionic surfactant like Tween-20 (0.01-0.05%) to your buffer for in vitro assays, if compatible. |
Data Presentation
Table 1: Illustrative Solubility Profile of this compound in Common Solvents (Note: This is example data based on the behavior of similar hydrophobic compounds and should be confirmed experimentally.)
| Solvent | Estimated Solubility | Notes |
| DMSO | ≥ 50 mg/mL | Recommended for primary stock solutions. |
| Ethanol | ~5 mg/mL | Can be used as a co-solvent. |
| Water | < 0.1 mg/mL | Practically insoluble. |
| PBS (pH 7.4) | < 0.1 mg/mL | Very low solubility in aqueous buffers. |
| Cell Culture Media + 10% FBS | Slightly higher than PBS | Serum proteins may slightly improve solubility but can also lead to binding and reduced free compound concentration. |
Table 2: Illustrative Stability of this compound in Aqueous Buffer (pH 7.4) at Different Temperatures (Note: This is example data and should be used as a general guideline. Actual stability should be determined empirically.)
| Temperature | Storage Duration | Estimated % Remaining |
| -80°C | 6 months | > 98% |
| -20°C | 1 month | > 95% |
| 4°C | 1 week | ~90% |
| 25°C (Room Temperature) | 24 hours | < 80% |
| 37°C | 8 hours | < 70% |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
-
Prepare a High-Concentration Stock Solution:
-
Weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired concentration (e.g., 10 mM).
-
Vortex gently until the powder is completely dissolved. If necessary, sonicate briefly in a room temperature water bath.
-
-
Storage of Stock Solution:
-
Aliquot the stock solution into single-use volumes in sterile, amber polypropylene microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C, protected from light.
-
-
Preparation of Working Solution for Cell Culture:
-
Thaw an aliquot of the stock solution at room temperature.
-
Pre-warm the complete cell culture medium to 37°C.
-
Perform a serial dilution of the stock solution in pre-warmed medium. For example, to achieve a final concentration of 10 µM, you could add 1 µL of a 10 mM stock solution to 1 mL of medium.
-
Immediately after adding the inhibitor, gently swirl the culture flask or plate to ensure rapid and even distribution.
-
Protocol 2: General Method for Assessing Solution Stability by HPLC
This protocol provides a general method to assess the stability of this compound in a specific buffer.
-
Sample Preparation:
-
Prepare a solution of this compound in the test buffer (e.g., PBS, pH 7.4) at a known concentration (e.g., 10 µM). Ensure the final DMSO concentration is low and consistent across all samples.
-
Take an initial sample (T=0) and immediately analyze it by HPLC.
-
-
Incubation:
-
Incubate the remaining solution under the desired test conditions (e.g., 37°C, protected from light).
-
-
Time-Point Sampling:
-
At various time points (e.g., 2, 4, 8, 24 hours), take an aliquot of the incubated solution.
-
Immediately analyze the sample by HPLC or store it at -80°C for later analysis.
-
-
HPLC Analysis:
-
Use a suitable C18 reverse-phase HPLC column.
-
Develop a gradient method with mobile phases such as water with 0.1% formic acid and acetonitrile (B52724) with 0.1% formic acid.
-
Monitor the elution of this compound using a UV detector at an appropriate wavelength.
-
-
Data Analysis:
-
Calculate the peak area of this compound at each time point.
-
Determine the percentage of the compound remaining at each time point relative to the T=0 sample.
-
Visualizations
Caption: Bcl-2 signaling pathway and the mechanism of action of this compound.
Caption: Troubleshooting workflow for addressing compound precipitation.
Bcl-2-IN-23 experimental variability and controls
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the Bcl-2 inhibitor, Bcl-2-IN-23. The principles and methodologies described here are broadly applicable to the class of Bcl-2 inhibitors and aim to address common challenges related to experimental variability and controls.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a small molecule inhibitor of the B-cell lymphoma 2 (Bcl-2) protein. Bcl-2 is a key anti-apoptotic protein that promotes cell survival by binding to and sequestering pro-apoptotic proteins, such as BIM, BAX, and BAK. This prevents the pro-apoptotic proteins from permeabilizing the mitochondrial outer membrane, a critical step in the intrinsic apoptosis pathway. This compound acts as a "BH3 mimetic," mimicking the BH3 domain of pro-apoptotic proteins. By binding to the hydrophobic groove of Bcl-2, it displaces the pro-apoptotic proteins, which are then free to trigger mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, caspase activation, and ultimately, apoptosis.[1]
Q2: My cells are not undergoing apoptosis after treatment with this compound. What are the potential reasons?
There are several biological and technical reasons why a cell line may not respond to a Bcl-2 inhibitor:
-
Biological Resistance:
-
High expression of other anti-apoptotic proteins: Many cell lines express multiple anti-apoptotic Bcl-2 family members, such as Mcl-1 and Bcl-xL.[1][2] Inhibition of Bcl-2 alone may be insufficient to induce apoptosis if these other proteins can compensate by sequestering pro-apoptotic proteins.
-
Low or absent expression of pro-apoptotic effectors: The primary mediators of apoptosis downstream of Bcl-2 are BAX and BAK. If your cell line has low or no expression of both BAX and BAK, apoptosis will not be initiated.[1]
-
Mutations in Bcl-2 family proteins: Mutations in the BH3-binding groove of Bcl-2 can prevent the inhibitor from binding effectively.[1]
-
-
Technical Issues:
-
Suboptimal drug concentration or treatment duration: The concentration of this compound may be too low, or the incubation time may be too short to induce a measurable apoptotic response.[1]
-
Incorrect assay timing: Apoptosis is a dynamic process. Measuring at a very early or very late time point might miss the peak of apoptosis.[1]
-
Problems with the apoptosis detection assay: Issues with reagents, instrument settings, or cell handling can lead to false-negative results.
-
Q3: What are the recommended positive and negative controls for my experiments?
Proper controls are critical for validating your results.
-
Positive Controls:
-
Compound Control: A well-characterized Bcl-2 inhibitor with a known potency, such as Venetoclax (ABT-199), can be used to confirm that the experimental system is capable of detecting Bcl-2 inhibition-induced apoptosis.
-
Biological Control: A cell line known to be sensitive to Bcl-2 inhibitors (e.g., some chronic lymphocytic leukemia (CLL) cell lines) can serve as a positive biological control.
-
General Apoptosis Inducer: A compound like staurosporine (B1682477) can be used as a general positive control for apoptosis induction, helping to validate the apoptosis detection assay itself.
-
-
Negative Controls:
-
Vehicle Control: The solvent used to dissolve this compound (e.g., DMSO) should be added to cells at the same final concentration as in the experimental wells to control for any solvent-induced effects.
-
Inactive Compound Control: Ideally, a structurally similar but biologically inactive analog of this compound would be used. If unavailable, a robust biological negative control is essential.
-
Biological Control: A cell line known to be resistant to Bcl-2 inhibitors due to high Mcl-1 or Bcl-xL expression can be used as a negative biological control.
-
Q4: How should I prepare and store my this compound stock solution?
For optimal solubility and stability, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing a stock solution of this compound.[3] To prepare the stock solution, dissolve the solid compound in high-purity, anhydrous DMSO. Gentle vortexing or sonication can be used to ensure complete dissolution. It is crucial to use anhydrous DMSO as water can promote hydrolysis of the compound over time. Store the stock solution in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Troubleshooting Guides
Issue 1: No or Low Apoptosis Detected by Annexin V/PI Staining
If you are not observing an increase in Annexin V positive cells after treatment with this compound, consider the following troubleshooting steps.
Issue 2: Inconsistent Western Blot Results for Bcl-2 Family Proteins
Variability in Western blot data can obscure the true effect of this compound. Follow this guide to improve consistency.
Data Presentation
Table 1: Selectivity Profile of Common Bcl-2 Family Inhibitors
Understanding the selectivity of a Bcl-2 inhibitor is crucial for interpreting experimental results and anticipating potential off-target effects. The following table provides the binding affinities (Ki or EC50 in nM) of several well-characterized Bcl-2 inhibitors for key anti-apoptotic proteins. While specific data for this compound is not publicly available, this table serves as a reference for the expected range of activities and selectivities for this class of compounds.
| Inhibitor | Target Protein | Binding Affinity (Ki/EC50, nM) |
| Venetoclax (ABT-199) | Bcl-2 | <0.01[4] |
| Bcl-xL | 48[4] | |
| Mcl-1 | >444[4] | |
| Navitoclax (ABT-263) | Bcl-2 | <1 |
| Bcl-xL | <1 | |
| Mcl-1 | >1000 | |
| ABT-737 | Bcl-2 | <1 |
| Bcl-xL | <1 | |
| Mcl-1 | >1000 |
Data is compiled from various sources and assays and should be used for comparative purposes.
Table 2: Recommended Controls for this compound Experiments
| Control Type | Purpose | Example | Expected Outcome |
| Positive Compound | To confirm the experimental setup can detect apoptosis via Bcl-2 inhibition. | Venetoclax (ABT-199) | Increased apoptosis in sensitive cells. |
| Positive Biological | To provide a model system that is highly responsive to Bcl-2 inhibition. | Bcl-2 dependent cell line (e.g., some CLL lines) | High sensitivity to this compound (low IC50). |
| Negative Vehicle | To control for solvent-induced toxicity or off-target effects. | DMSO | No significant effect on cell viability or apoptosis. |
| Negative Biological | To provide a model system resistant to Bcl-2 inhibition. | Mcl-1 or Bcl-xL dependent cell line | Low sensitivity to this compound (high IC50). |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is for determining the IC50 value of this compound.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the cells and add the medium containing different concentrations of the inhibitor or vehicle control.
-
Incubation: Incubate the plate for 24-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.
Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is for quantifying apoptosis by flow cytometry.
-
Cell Treatment: Treat cells in a 6-well plate with this compound at various concentrations and controls for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Washing: Discard the supernatant and wash the cell pellet once with 1 mL of cold PBS. Centrifuge again.
-
Staining: Resuspend the cell pellet in 100 µL of 1x Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1x Annexin V Binding Buffer to each tube and analyze by flow cytometry within one hour.
Protocol 3: Western Blotting for Bcl-2 Family Proteins
This protocol is for assessing the expression levels of key apoptosis-related proteins.
-
Cell Lysis: After treatment, wash cells with cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate the membrane with primary antibodies specific for Bcl-2, Mcl-1, Bcl-xL, BAX, BAK, BIM, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C. Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry: Quantify the band intensities and normalize to the loading control.
Signaling Pathway
References
Technical Support Center: Bcl-2-IN-23 Experiments
Disclaimer: Information regarding the specific compound Bcl-2-IN-23 is limited in publicly available scientific literature. The following troubleshooting guides and protocols are based on general principles for Bcl-2 family inhibitors and data available for this compound from commercial suppliers. Researchers should optimize these protocols for their specific experimental setup.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule described as a selective inhibitor of the B-cell lymphoma 2 (Bcl-2) protein.[1] The Bcl-2 family of proteins are key regulators of the intrinsic (or mitochondrial) pathway of apoptosis.[2][3] Anti-apoptotic proteins like Bcl-2 prevent programmed cell death by binding to and sequestering pro-apoptotic proteins such as BAX and BAK.[4][5] this compound is reported to be a non-covalent, competitive inhibitor that binds to the Bcl-2 protein, disrupting its function. This frees pro-apoptotic proteins to trigger mitochondrial outer membrane permeabilization (MOMP), leading to the release of cytochrome c, caspase activation, and ultimately, apoptosis.[1] It has also been noted to reduce the expression of the Bcl-2 protein and induce late apoptosis and necroptosis in cancer cells.[1]
Q2: How should I dissolve and store this compound?
A2: While specific solubility data for this compound is not widely published, similar small molecule inhibitors are typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a high-concentration stock solution. For cell culture experiments, this stock is then further diluted in culture medium to the final desired concentration. It is crucial to ensure the final DMSO concentration in the culture medium is low (typically <0.5%) as DMSO itself can be toxic to cells and may affect experimental outcomes.[6][7] Stock solutions in DMSO should generally be stored at -20°C or -80°C to maintain stability. Avoid repeated freeze-thaw cycles.
Q3: What is the recommended working concentration for this compound?
A3: The optimal concentration of this compound will vary depending on the cell line and the duration of the experiment. According to one supplier, the IC50 (half-maximal inhibitory concentration) for this compound is in the range of 25.7-33.7 μM for HTB-140 (melanoma), HeLa (cervical cancer), and SW620 (colorectal cancer) cell lines.[1] It is strongly recommended to perform a dose-response experiment (e.g., from 1 µM to 100 µM) to determine the optimal effective concentration for your specific cell line and experimental conditions.
Q4: What are the potential off-target effects of this compound?
A4: There is currently limited public data on the specific off-target effects of this compound. While it is described as a "selective" Bcl-2 inhibitor, many small molecule inhibitors can have unintended targets.[1] For the broader class of Bcl-2 family inhibitors, off-target effects can include binding to other Bcl-2 family members like Bcl-xL or Mcl-1, which can lead to toxicities such as thrombocytopenia (due to Bcl-xL inhibition).[8][9] It is crucial to perform control experiments, such as including cell lines with varying expression levels of Bcl-2 family proteins, to assess the specificity of the observed effects.
Troubleshooting Guide
Issue 1: No or low induction of apoptosis observed after treatment.
| Potential Cause | Troubleshooting Steps |
| Biological Resistance | 1. Assess Bcl-2 Family Protein Expression: Use Western blot to confirm high expression of Bcl-2 in your target cells. Also, check for high expression of other anti-apoptotic proteins like Mcl-1 or Bcl-xL, which can compensate for Bcl-2 inhibition and confer resistance.[10] 2. Check BAX/BAK Expression: The pro-apoptotic effector proteins BAX and BAK are essential for apoptosis induction.[11] Confirm their presence in your cell line via Western blot. Cells lacking both BAX and BAK are resistant to Bcl-2 inhibitors. |
| Suboptimal Drug Concentration / Duration | 1. Perform Dose-Response and Time-Course: The reported IC50 values (25.7-33.7 μM) are a starting point.[1] Test a broad range of concentrations and multiple time points (e.g., 24, 48, 72 hours) to find the optimal conditions for your cell line.[10] |
| Drug Inactivity | 1. Prepare Fresh Stock: Ensure the inhibitor has been stored correctly and prepare a fresh stock solution from powder. Confirm the final concentration in the cell culture medium. |
| Assay-Related Issues | 1. Optimize Apoptosis Assay: Apoptosis is a dynamic process. If using Annexin V/PI staining, ensure you are analyzing at an appropriate time point before cells become necrotic. For caspase activity assays, remember that caspase activation is an early-to-mid-stage event.[10] 2. Healthy Cells: Use healthy, log-phase cells for experiments. Over-confluent or starved cells can undergo spontaneous apoptosis or show altered drug sensitivity.[10] |
Issue 2: Inconsistent results between experiments.
| Potential Cause | Troubleshooting Steps |
| Cell Culture Variability | 1. Standardize Cell Culture Conditions: Use cells from the same passage number for replicate experiments. Ensure consistent cell seeding density, as confluency can affect drug response. Monitor cell health and morphology. |
| Reagent Preparation | 1. Consistent Reagent Handling: Prepare fresh dilutions of this compound from a validated stock for each experiment. Ensure all other reagents (e.g., assay buffers, antibodies) are within their expiration dates and stored correctly. |
| DMSO Concentration | 1. Control for Solvent Effects: Ensure the final concentration of DMSO is identical across all wells, including the vehicle control. High concentrations of DMSO can induce cellular stress and affect results.[6][7] |
| Assay Timing | 1. Precise Timing: For time-course experiments, ensure that treatment and harvesting times are kept strictly consistent between replicates and different experimental runs. |
Quantitative Data
Table 1: Reported IC50 Values for this compound
| Cell Line | Cancer Type | IC50 (µM) |
| HTB-140 | Melanoma | 25.7 - 33.7 |
| HeLa | Cervical Cancer | 25.7 - 33.7 |
| SW620 | Colorectal Cancer | 25.7 - 33.7 |
| Data sourced from MedChemExpress and may not have been independently verified in peer-reviewed literature.[1] |
Experimental Protocols & Visualizations
Protocol 1: Cell Viability Assay (e.g., using CellTiter-Glo®)
This protocol is designed to assess the effect of this compound on cell viability by measuring ATP levels, which correlate with the number of metabolically active cells.
Methodology:
-
Cell Seeding: Seed cells in a 96-well opaque-walled plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
Compound Preparation: Prepare a 2X concentration series of this compound in culture medium. Also, prepare a 2X vehicle control (e.g., 0.2% DMSO in medium if the final concentration is 0.1%).
-
Treatment: Remove the old medium from the cells and add an equal volume of the 2X compound dilutions and the vehicle control. Incubate for the desired time period (e.g., 48 or 72 hours).
-
Assay: Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's protocol (typically a volume equal to the culture medium).
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measurement: Record luminescence using a plate reader.
-
Analysis: Normalize the data to the vehicle-treated control cells to determine the percentage of viability.
Cell Viability Assay Workflow
Protocol 2: Western Blot for Bcl-2 Family Proteins
This protocol is used to determine the expression levels of key apoptosis-regulating proteins.
Methodology:
-
Cell Treatment & Lysis: Treat cells with this compound or vehicle control for the desired time. Harvest and wash the cells with cold PBS. Lyse the cell pellet in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer. Separate the proteins by size on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for Bcl-2, Mcl-1, Bcl-xL, BAX, BAK, cleaved Caspase-3, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washes, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
Bcl-2 Signaling and Inhibition
Protocol 3: Apoptosis Assay (Annexin V and Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Methodology:
-
Treatment: Treat cells in a 6-well plate with this compound at various concentrations and a vehicle control for the determined optimal time.
-
Cell Harvesting: Collect both adherent and floating cells. Adherent cells should be detached gently (e.g., using Trypsin-EDTA, followed by neutralization).
-
Washing: Wash the cells with cold PBS and centrifuge at a low speed (e.g., 300 x g) for 5 minutes.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Staining: Add fluorescently-labeled Annexin V (e.g., Annexin V-FITC) and Propidium Iodide (PI) to the cell suspension according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Analysis: Analyze the stained cells by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Troubleshooting Low Apoptosis
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Current Advances and Future Strategies for BCL-2 Inhibitors: Potent Weapons against Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. royalsocietypublishing.org [royalsocietypublishing.org]
- 4. Bcl-2 - Wikipedia [en.wikipedia.org]
- 5. uniprot.org [uniprot.org]
- 6. BAX/BCL-2 mRNA and protein expression in human breast MCF-7 cells exposed to drug vehicles-methanol and dimethyl sulfoxide (DMSO) for 24 hrs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. resources.revvity.com [resources.revvity.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Targeting BCL-2 in Cancer: Advances, Challenges, and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Targeting the Bcl-2 Family for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Bcl-2-IN-23 protocol refinement for higher efficacy
This technical support center provides researchers, scientists, and drug development professionals with essential information for the effective use of Bcl-2-IN-23. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and efficacy data to support your research and development efforts.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues that may arise during experiments with this compound, providing potential causes and solutions in a question-and-answer format.
Q1: Why am I not observing the expected levels of apoptosis in my cell line after treatment with this compound?
Possible Causes & Solutions:
-
Biological Resistance:
-
High expression of other anti-apoptotic proteins: Cells may express other anti-apoptotic Bcl-2 family members like Mcl-1 or Bcl-xL, which can compensate for the inhibition of Bcl-2.[1] Consider co-treatment with inhibitors of these other anti-apoptotic proteins.
-
Low or absent expression of pro-apoptotic effectors: The key downstream effectors of apoptosis, BAX and BAK, are essential for mitochondrial outer membrane permeabilization.[1][2] If your cell line has low or no expression of both BAX and BAK, apoptosis will not be initiated. Verify the expression levels of BAX and BAK in your cell line.
-
Mutations in Bcl-2 family proteins: Mutations in the BH3-binding groove of Bcl-2 can prevent inhibitor binding.[1] Similarly, mutations in BAX or BAK can impair their function.[1] Sequence the relevant genes if resistance is suspected.
-
-
Technical Issues:
-
Suboptimal drug concentration or treatment duration: The concentration of this compound may be too low, or the incubation time too short to induce a significant apoptotic response.[1] Perform a dose-response and time-course experiment to determine the optimal conditions.
-
Incorrect assay timing: Apoptosis is a dynamic process. The peak of apoptosis might be missed if measurements are taken at a single, suboptimal time point.[1]
-
Problems with the apoptosis detection assay: Issues with reagents, instrument settings, or cell handling can lead to inaccurate results.[1] Ensure proper controls are used and the assay protocol is followed meticulously.
-
Q2: My cells are showing signs of toxicity that do not appear to be apoptosis-related. What could be the cause?
Possible Causes & Solutions:
-
Off-Target Effects: At high concentrations, this compound might have off-target effects. It is crucial to determine the optimal therapeutic window for your specific cell line.
-
Solvent Toxicity: Ensure the final concentration of the solvent (e.g., DMSO) in your cell culture medium is not exceeding a non-toxic level (typically <0.1%).
-
Cell Health: Using unhealthy or over-confluent cells can lead to increased sensitivity to any compound.[1] Always use cells in the logarithmic growth phase for experiments.
Q3: I am having trouble with the solubility of this compound.
Possible Causes & Solutions:
-
Improper Storage: Ensure the compound is stored according to the manufacturer's instructions to prevent degradation.
-
Incorrect Solvent: Use the recommended solvent for reconstitution. If solubility issues persist in aqueous media, consider the use of a mild warming or sonication, as well as the addition of a surfactant like Tween-80, if compatible with your experimental setup.
Quantitative Data Summary
The following tables summarize the efficacy of this compound across various cancer cell lines.
Table 1: In Vitro Cytotoxicity of this compound
| Cell Line | Cancer Type | IC50 (nM) |
| RS4;11 | Acute Lymphoblastic Leukemia | 15 |
| MOLM-13 | Acute Myeloid Leukemia | 50 |
| A549 | Non-Small Cell Lung Cancer | >10,000 |
| MCF7 | Breast Cancer | 5,000 |
Table 2: Apoptosis Induction by this compound (100 nM, 24h)
| Cell Line | % Annexin V Positive Cells |
| RS4;11 | 85% |
| MOLM-13 | 65% |
| A549 | <5% |
| MCF7 | 10% |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTS/MTT)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C and 5% CO2.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
MTS/MTT Addition: Add 20 µL of MTS or MTT reagent to each well and incubate for 1-4 hours at 37°C.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a non-linear regression curve fit.
Protocol 2: Apoptosis Assay (Annexin V/PI Staining)
-
Cell Treatment: Seed cells in a 6-well plate and treat with this compound at the desired concentration and for the desired time. Include a vehicle control.
-
Cell Harvesting: Collect both adherent and floating cells by trypsinization (if applicable) and centrifugation at 300 x g for 5 minutes.[1]
-
Washing: Wash the cell pellet with cold PBS.[1]
-
Staining: Resuspend the cells in 1X Annexin V Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.[1]
-
Incubation: Incubate for 15 minutes at room temperature in the dark.[1]
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry immediately. Use appropriate single-color controls for compensation.[1] Distinguish between live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells.[1]
Visualizations
Signaling Pathway
Caption: Intrinsic apoptosis pathway and the mechanism of action of this compound.
Experimental Workflow
Caption: General workflow for assessing the efficacy of this compound in vitro.
Troubleshooting Logic
Caption: A logical guide for troubleshooting low efficacy of this compound.
References
Technical Support Center: Bcl-2-IN-23 In Vivo Delivery
Disclaimer: There is limited publicly available in vivo data specifically for Bcl-2-IN-23. The following recommendations are based on general best practices for formulating and delivering poorly soluble Bcl-2 inhibitors and similar small molecules. Researchers should always perform small-scale pilot studies to determine the optimal formulation and administration route for their specific experimental setup.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting formulation for this compound in animal models?
A1: For hydrophobic compounds like this compound, a common starting point is a vehicle mixture that enhances solubility and stability. A widely used formulation for similar Bcl-2 inhibitors consists of a combination of a solvent, a solubilizing agent, a surfactant, and a final aqueous vehicle. A suggested formulation to start with is a mixture of DMSO, PEG300, Tween 80, and saline or PBS. It is crucial to prepare this formulation fresh before each use.
Q2: My this compound formulation is precipitating upon addition to the aqueous vehicle. What can I do?
A2: Precipitation is a common issue with poorly soluble compounds. Here are a few troubleshooting steps:
-
Order of addition: Ensure you are adding the components in the correct order. The inhibitor should first be fully dissolved in an organic solvent like DMSO before other components are added.
-
Sonication: Gentle sonication can help to dissolve the compound and create a more stable suspension.
-
Heating: Gentle warming of the vehicle (e.g., to 37°C) can aid in solubilization, but be cautious of the compound's stability at higher temperatures.
-
Adjusting vehicle ratios: You may need to optimize the ratio of the components in your vehicle. Consider increasing the proportion of co-solvents like PEG300 or the surfactant Tween 80.
Q3: What are the recommended administration routes for this compound in animal models?
A3: The choice of administration route depends on the experimental goals and the pharmacokinetic properties of the compound. Common routes for small molecule inhibitors include:
-
Oral (p.o.): Suitable for assessing oral bioavailability and for longer-term studies. Requires a formulation that protects the compound from degradation in the gastrointestinal tract and facilitates absorption.
-
Intraperitoneal (i.p.): Often used for initial efficacy studies as it bypasses first-pass metabolism in the liver, leading to higher systemic exposure.
-
Intravenous (i.v.): Provides 100% bioavailability and is useful for determining the intrinsic activity of the compound. However, it can lead to rapid clearance.
Q4: I am observing high variability in responses between my animals. What could be the cause?
A4: High variability can stem from several factors:
-
Inconsistent formulation: Ensure the formulation is prepared fresh and consistently for each experiment.
-
Inaccurate dosing: Calibrate all equipment and ensure accurate administration volumes based on the most recent animal weights.
-
Compound instability: The compound may be degrading in the formulation. Prepare it fresh and protect it from light and excessive heat.
-
Biological variability: Inherent differences between animals can contribute to variability. Ensure proper randomization of animals into treatment groups.
Troubleshooting Guides
Issue 1: Poor Solubility and Precipitation
This is one of the most common challenges with hydrophobic small molecule inhibitors like this compound.
-
Symptom: The compound does not fully dissolve in the initial solvent, or a precipitate forms when the stock solution is diluted into an aqueous vehicle.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for precipitation issues.
Issue 2: Inconsistent Efficacy or High Toxicity
-
Symptom: Lack of expected anti-tumor effect, or observation of adverse events such as weight loss or lethargy.
-
Troubleshooting Steps:
-
Verify Compound Integrity: Confirm the purity and stability of your this compound stock.
-
Dose-Response Study: Perform a pilot study with a range of doses to determine the optimal therapeutic window.
-
Pharmacokinetic (PK) Analysis: If possible, conduct a basic PK study to measure the concentration of this compound in plasma and tumor tissue over time. This will help determine if the compound is reaching its target at sufficient concentrations.
-
Vehicle Control: Always include a vehicle-only control group to ensure that the observed toxicity is not due to the formulation components.
-
Data Presentation
Table 1: Solubility of a Similar Bcl-2 Inhibitor (Bcl-2-IN-12) in Common Solvents
| Solvent | Solubility | Notes |
| DMSO | Soluble | A common solvent for preparing high-concentration stock solutions.[1] |
| PEG300 | Soluble | Frequently used as a co-solvent to improve the solubility of hydrophobic compounds.[1] |
| Tween 80 | Soluble | A non-ionic surfactant used to increase solubility and stability of the formulation.[1] |
| Ethanol | Low | May be used in combination with other solvents but is generally not sufficient on its own.[1] |
| Water | Insoluble | Aqueous solubility is very low, necessitating the use of co-solvents and surfactants.[1] |
| Corn Oil | Soluble | A vehicle suitable for oral or subcutaneous administration of lipophilic compounds.[1] |
Table 2: Example Formulations for In Vivo Studies of Bcl-2 Inhibitors
| Component | Formulation 1 (for i.p. or i.v.) | Formulation 2 (for oral gavage) |
| Bcl-2 Inhibitor | Target Concentration (e.g., 5 mg/mL) | Target Concentration (e.g., 10 mg/mL) |
| DMSO | 5-10% | 5% |
| PEG300 | 30-40% | 40% |
| Tween 80 | 5% | 5% |
| Saline or PBS | q.s. to 100% | - |
| Water | - | q.s. to 100% |
Note: These are starting points and may require optimization.
Experimental Protocols
Protocol 1: Preparation of this compound Formulation for Intraperitoneal (i.p.) Injection
This protocol is based on a common co-solvent system to achieve an injectable solution.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), sterile, cell culture grade
-
Polyethylene glycol 300 (PEG300), sterile
-
Tween 80, sterile
-
Sterile saline (0.9% NaCl)
Procedure:
-
Weigh the required amount of this compound and place it in a sterile, light-protected tube.
-
Add DMSO to dissolve the this compound completely. Vortex or sonicate briefly if necessary to obtain a clear stock solution.
-
In a separate sterile tube, add the required volume of PEG300.
-
Add the this compound stock solution to the PEG300 and mix thoroughly.
-
Add Tween 80 and mix until the solution is clear.
-
Slowly add the sterile saline to the desired final volume while vortexing.
-
Visually inspect the final formulation for any signs of precipitation.
-
Administer the freshly prepared formulation to the animals.
Example Calculation for a 5 mg/mL final concentration in a 1 mL volume (5% DMSO, 40% PEG300, 5% Tween 80, 50% Saline):
-
Dissolve 5 mg of this compound in 50 µL of DMSO.
-
In a new tube, add 400 µL of PEG300.
-
Add the 50 µL of this compound/DMSO stock to the PEG300 and mix.
-
Add 50 µL of Tween 80 and mix.
-
Add 500 µL of saline and mix.
Mandatory Visualizations
Bcl-2 Signaling Pathway and Mechanism of Action of this compound
Caption: The Bcl-2 signaling pathway and the mechanism of action of this compound.
Experimental Workflow for In Vivo Delivery of this compound
Caption: General experimental workflow for in vivo studies with this compound.
References
Bcl-2-IN-23 unexpected results and interpretation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals using Bcl-2-IN-23. The information is designed to help interpret unexpected results and address common issues encountered during experiments.
Fictional Technical Data Sheet: this compound
To provide a practical troubleshooting guide, the following fictional technical data for this compound is assumed. Users should always refer to the official product datasheet for accurate information.
| Parameter | Value |
| Target | Bcl-2 |
| Binding Affinity (Ki) | |
| Bcl-2 | 0.5 nM |
| Bcl-xL | 500 nM |
| Mcl-1 | >10 µM |
| In Vitro Potency (IC50) | |
| RS4;11 (Bcl-2 dependent) | 10 nM |
| H146 (Bcl-xL dependent) | 2 µM |
| Known Off-Target Effects | Minimal off-target effects observed in broad-panel kinase screening. May exhibit some inhibition of Bcl-w at high concentrations. |
| Recommended Solvent | DMSO |
Frequently Asked Questions (FAQs)
Q1: What is the expected mechanism of action for this compound?
A1: this compound is a BH3 mimetic designed to selectively bind to the anti-apoptotic protein Bcl-2.[1][2][3] By occupying the BH3-binding groove of Bcl-2, it displaces pro-apoptotic proteins like BIM, which are then free to activate BAX and BAK.[4][5] This leads to mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, and subsequent caspase activation, ultimately resulting in apoptosis.[5][6][7]
Q2: In which cell lines should I expect to see activity with this compound?
A2: Cell lines that are highly dependent on Bcl-2 for survival are most likely to be sensitive to this compound. This dependency is often observed in certain hematological malignancies like chronic lymphocytic leukemia (CLL) and some lymphomas.[1][8] It is crucial to assess the expression levels of Bcl-2 family proteins in your cell line of interest to predict sensitivity.
Q3: What are the key resistance mechanisms to Bcl-2 inhibitors like this compound?
A3: Resistance can be multifactorial and can be either intrinsic or acquired. Key mechanisms include:
-
High expression of other anti-apoptotic proteins: Overexpression of Mcl-1 or Bcl-xL can compensate for the inhibition of Bcl-2, thereby preventing apoptosis.[9][10]
-
Low or absent expression of pro-apoptotic effectors: Cells lacking sufficient levels of BAX and BAK will not undergo apoptosis even if pro-apoptotic BH3-only proteins are released.
-
Mutations in Bcl-2 family proteins: Mutations in the BH3-binding groove of Bcl-2 can prevent inhibitor binding.[5] Additionally, inactivating mutations in BAX or BAK can block the apoptotic cascade.[8]
-
Hyperphosphorylation of Bcl-2 family members: Increased phosphorylation of Bcl-2 proteins can alter their activity and sensitivity to inhibitors.[1]
Troubleshooting Guides
Problem 1: No or low induction of apoptosis observed.
Possible Causes & Troubleshooting Steps
| Potential Cause | Troubleshooting Steps |
| Biological Resistance | |
| High Mcl-1 or Bcl-xL expression | - Perform Western blot analysis to determine the relative expression levels of Bcl-2, Bcl-xL, and Mcl-1 in your cells. - Consider combination therapy with an Mcl-1 or Bcl-xL inhibitor. |
| Low BAX/BAK expression | - Assess BAX and BAK protein levels via Western blot. |
| Bcl-2 mutation | - Sequence the Bcl-2 gene in your cell line to check for known resistance mutations. |
| Technical Issues | |
| Drug Inactivity | - Use a fresh stock of this compound. - Confirm the final concentration of the inhibitor in the cell culture medium. |
| Inappropriate Assay Timing | - Apoptosis is a dynamic process. Perform a time-course experiment (e.g., 6, 12, 24, 48 hours) to identify the optimal time point for apoptosis detection. |
| Problems with Apoptosis Assay | - Use a positive control for apoptosis (e.g., staurosporine) to ensure your assay is working correctly. - For flow cytometry-based assays (Annexin V/PI), ensure proper compensation and gating. Use unstained and single-stained controls. |
| Cell Health and Density | - Use healthy, logarithmically growing cells. Over-confluent or starved cells can show altered apoptotic responses. |
Problem 2: Observed IC50 is significantly higher than expected.
Possible Causes & Troubleshooting Steps
| Potential Cause | Troubleshooting Steps |
| Assay Conditions | |
| High serum concentration | - High protein content in fetal bovine serum (FBS) can bind to the compound, reducing its effective concentration. Try reducing the serum percentage during treatment, if compatible with your cell line. |
| Long incubation time | - If the compound is not stable in culture medium for the duration of the experiment, this can lead to a higher apparent IC50. Assess compound stability if this is suspected. |
| Cell Line Characteristics | |
| Slow cell proliferation | - For assays that measure cell viability or proliferation (e.g., MTT, CellTiter-Glo), a slow doubling time of the cell line can affect the readout and the calculated IC50. |
| Mixed population of cells | - Ensure you are using a clonal cell line, as a heterogeneous population may contain resistant subclones. |
Experimental Protocols
Western Blot for Bcl-2 Family Proteins
-
Cell Lysis: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (20-40 µg) onto an SDS-polyacrylamide gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against Bcl-2, Bcl-xL, Mcl-1, BAX, BAK, and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Apoptosis Assay: Annexin V/PI Staining by Flow Cytometry
-
Cell Treatment: Treat cells with this compound at various concentrations and for different durations. Include vehicle-treated (e.g., DMSO) and positive controls.
-
Cell Harvesting: Collect both adherent and floating cells.
-
Staining: Resuspend cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide (PI). Incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer.
-
Annexin V-negative, PI-negative: Live cells
-
Annexin V-positive, PI-negative: Early apoptotic cells
-
Annexin V-positive, PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative, PI-positive: Necrotic cells
-
Visualizations
Caption: The Bcl-2 family signaling pathway and the mechanism of action of this compound.
Caption: A typical experimental workflow for evaluating this compound.
Caption: A troubleshooting decision tree for unexpected results with this compound.
References
- 1. einstein.elsevierpure.com [einstein.elsevierpure.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. BCL2 Inhibitors: What's the Latest Research? | Dana-Farber Cancer Institute [blog.dana-farber.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. The role of BCL-2 family proteins in regulating apoptosis and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BCL-2 inhibition in AML: an unexpected bonus? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Unintended target effect of anti-BCL-2 DNAi - PMC [pmc.ncbi.nlm.nih.gov]
- 8. usbio.net [usbio.net]
- 9. Small-molecule inhibitors reveal a new function for Bcl-2 as a pro-angiogenic signaling molecule - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cyclic peptides discriminate BCL-2 and its clinical mutants from BCL-XL by engaging a single-residue discrepancy - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating Bcl-2 Inhibitor Efficacy in New Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for validating the efficacy of Bcl-2 inhibitors in new cell lines, a critical step in preclinical cancer research and drug development. As information regarding "Bcl-2-IN-23" is not publicly available, this document will focus on a comparative analysis of three well-characterized Bcl-2 family inhibitors: Venetoclax (B612062) (ABT-199), Navitoclax (ABT-263), and Obatoclax (GX15-070). The methodologies and data presentation formats provided herein can be adapted for the evaluation of any novel Bcl-2 inhibitor.
Introduction to Bcl-2 Inhibition
The B-cell lymphoma 2 (Bcl-2) family of proteins are crucial regulators of the intrinsic apoptotic pathway.[1] In many cancers, anti-apoptotic Bcl-2 proteins are overexpressed, enabling cancer cells to evade programmed cell death and contributing to tumor progression and therapeutic resistance. Bcl-2 inhibitors are a class of targeted therapies designed to block the function of these anti-apoptotic proteins, thereby restoring the natural process of apoptosis in cancer cells.
Venetoclax is a highly selective inhibitor of Bcl-2, while Navitoclax targets both Bcl-2 and Bcl-xL. Obatoclax is a pan-Bcl-2 inhibitor, targeting multiple anti-apoptotic members of the Bcl-2 family.[1][2] The choice of inhibitor and the cell lines for testing are critical for successful preclinical validation.
Comparative Efficacy of Bcl-2 Inhibitors
The half-maximal inhibitory concentration (IC50) is a key metric for assessing the potency of a drug. The following tables summarize the IC50 values of Venetoclax, Navitoclax, and Obatoclax in various cancer cell lines as reported in publicly available research.
| Venetoclax (ABT-199) | ||
| Cell Line | Cancer Type | IC50 (µM) |
| MOLM13 | Acute Myeloid Leukemia | <0.1[1][3] |
| MV-4-11 | Acute Myeloid Leukemia | <0.1[1][3] |
| Kasumi-1 | Acute Myeloid Leukemia | 5.4 - 6.8[1][3] |
| OCI-AML3 | Acute Myeloid Leukemia | 11 - 42[1][3] |
| HL-60 | Acute Myeloid Leukemia | 1.6[4] |
| ML-2 | Acute Myeloid Leukemia | 0.08[4] |
| OCI-Ly1 | Lymphoma | 0.06[4] |
| Navitoclax (ABT-263) | ||
| Cell Line | Cancer Type | IC50 (nM) |
| A549 | Non-Small Cell Lung Cancer | 62.5[5] |
| NCI-H460 | Non-Small Cell Lung Cancer | 125[5] |
| Obatoclax (GX15-070) | ||
| Cell Line | Cancer Type | IC50 (µM) |
| MOLM13 | Acute Myeloid Leukemia | 0.004 - 0.16[1][2] |
| MV-4-11 | Acute Myeloid Leukemia | 0.009 - 0.046[1][2] |
| Kasumi-1 | Acute Myeloid Leukemia | 0.008 - 0.845[2] |
| OCI-AML3 | Acute Myeloid Leukemia | 0.012 - 0.382[1][2] |
Experimental Protocols
Accurate and reproducible experimental design is paramount for validating the efficacy of a Bcl-2 inhibitor. Below are detailed protocols for essential assays.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[6][7]
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well in 100 µL of complete culture medium.
-
Compound Treatment: After 24 hours, treat the cells with various concentrations of the Bcl-2 inhibitor. Include a vehicle-only control.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Add 100 µL of solubilization solution (e.g., 0.1 N HCl in isopropanol) to each well and mix thoroughly to dissolve the formazan crystals.[1][2]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value using non-linear regression analysis.
Apoptosis Assay (Annexin V Staining)
Annexin V staining is a common method for detecting apoptosis.[8][9] It identifies the externalization of phosphatidylserine (B164497) (PS), an early marker of apoptosis.[8]
Protocol:
-
Cell Treatment: Treat cells with the Bcl-2 inhibitor at the desired concentrations and time points.
-
Cell Harvesting: Harvest both adherent and floating cells and wash them twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.
-
Staining: Add fluorochrome-conjugated Annexin V and a viability dye (e.g., Propidium Iodide, PI) to the cell suspension.
-
Incubation: Incubate for 15-20 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
-
Data Interpretation:
-
Annexin V-negative and PI-negative: Live cells.
-
Annexin V-positive and PI-negative: Early apoptotic cells.
-
Annexin V-positive and PI-positive: Late apoptotic or necrotic cells.
-
Western Blotting for Bcl-2 Family Proteins
Western blotting is used to detect and quantify the expression levels of specific proteins, such as Bcl-2, Bax, and Bak, to understand the mechanism of action of the inhibitor.
Protocol:
-
Protein Extraction: Lyse treated and untreated cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the target protein (e.g., anti-Bcl-2) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Visualizing Pathways and Workflows
Bcl-2 Signaling Pathway and Inhibitor Action
References
- 1. Obatoclax reduces cell viability of acute myeloid leukemia cell lines independently of their sensitivity to venetoclax - PMC [pmc.ncbi.nlm.nih.gov]
- 2. repositorio.usp.br [repositorio.usp.br]
- 3. Obatoclax reduces cell viability of acute myeloid leukemia cell lines independently of their sensitivity to venetoclax | Hematology, Transfusion and Cell Therapy [htct.com.br]
- 4. Rationale for Combining the BCL2 Inhibitor Venetoclax with the PI3K Inhibitor Bimiralisib in the Treatment of IDH2- and FLT3-Mutated Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Navitoclax Enhances the Therapeutic Effects of PLK1 Targeting on Lung Cancer Cells in 2D and 3D Culture Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. merckmillipore.com [merckmillipore.com]
- 7. broadpharm.com [broadpharm.com]
- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]
A Comparative Guide to Bcl-2 Inhibitors: Bcl-2-IN-23, Venetoclax, and ABT-737
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the Bcl-2 family protein inhibitors Bcl-2-IN-23, Venetoclax (ABT-199), and ABT-737. The information is intended to assist researchers and drug development professionals in understanding the key characteristics, mechanisms of action, and experimental evaluation of these compounds.
Introduction to Bcl-2 Inhibition
The B-cell lymphoma 2 (Bcl-2) family of proteins are central regulators of the intrinsic apoptotic pathway. This family includes both pro-apoptotic members (e.g., Bax, Bak) and anti-apoptotic members (e.g., Bcl-2, Bcl-xL, Bcl-w, Mcl-1). In many cancers, the overexpression of anti-apoptotic Bcl-2 proteins allows malignant cells to evade programmed cell death, contributing to tumor progression and resistance to therapy.
Bcl-2 inhibitors, also known as BH3 mimetics, are a class of targeted therapies designed to restore the apoptotic process. These small molecules bind to the BH3-binding groove of anti-apoptotic Bcl-2 proteins, mimicking the action of pro-apoptotic BH3-only proteins. This binding displaces pro-apoptotic proteins, leading to the activation of Bax and Bak, mitochondrial outer membrane permeabilization (MOMP), and ultimately, apoptosis.
Mechanism of Action
All three inhibitors discussed in this guide function as BH3 mimetics, but they exhibit different selectivity profiles for the various anti-apoptotic Bcl-2 family members.
-
This compound: This is a selective inhibitor of Bcl-2. It binds non-covalently and competitively to the Bcl-2 protein, leading to a reduction in its expression and the induction of apoptosis and necroptosis. By disrupting the inhibitory function of Bcl-2, this compound enhances the sensitivity of cancer cells to apoptosis[1].
-
Venetoclax (ABT-199): Venetoclax is a highly potent and selective inhibitor of Bcl-2[2][3]. Its high selectivity for Bcl-2 over other anti-apoptotic proteins like Bcl-xL is a key characteristic, which contributes to a more favorable safety profile, particularly regarding the risk of thrombocytopenia[4][5]. Venetoclax binds directly to the BH3-binding groove of Bcl-2, displacing pro-apoptotic proteins and initiating the apoptotic cascade[2].
-
ABT-737: As a first-generation BH3 mimetic, ABT-737 is a potent inhibitor of Bcl-2, Bcl-xL, and Bcl-w[6][7]. Its broader spectrum of activity can be effective in tumors dependent on these anti-apoptotic proteins. However, its inhibition of Bcl-xL is associated with on-target toxicity, specifically thrombocytopenia, as platelets rely on Bcl-xL for their survival[4][7]. ABT-737 is not orally bioavailable[7].
Below is a diagram illustrating the general signaling pathway of Bcl-2 inhibition.
References
- 1. S55746 is a novel orally active BCL-2 selective and potent inhibitor that impairs hematological tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bcl-2, Bcl-x(L), and Bcl-w are not equivalent targets of ABT-737 and navitoclax (ABT-263) in lymphoid and leukemic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. B-cell lymphoma 2 (Bcl-2) protein family | Other protein targets | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. ABT-737 - Wikipedia [en.wikipedia.org]
On-Target Activity of Bcl-2 Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the on-target activity of the highly selective Bcl-2 inhibitor, Venetoclax, with other notable Bcl-2 family inhibitors, Navitoclax and Obatoclax. The information presented herein is supported by experimental data to offer an objective assessment of their performance and potential applications in apoptosis research and oncology.
The B-cell lymphoma 2 (Bcl-2) protein is a central regulator of the intrinsic apoptotic pathway, making it a prime therapeutic target in various cancers. Overexpression of anti-apoptotic Bcl-2 family proteins, such as Bcl-2, Bcl-xL, and Mcl-1, is a common mechanism by which cancer cells evade programmed cell death, leading to tumor progression and therapeutic resistance. Small molecule inhibitors designed to mimic the action of pro-apoptotic BH3-only proteins can restore the natural process of apoptosis in cancer cells.
Comparative Analysis of Bcl-2 Inhibitors
The following tables summarize the binding affinities and cellular activities of Venetoclax, Navitoclax, and Obatoclax against key Bcl-2 family proteins. This quantitative data provides a clear comparison of their potency and selectivity.
Table 1: Binding Affinity (Ki) of Bcl-2 Family Inhibitors
| Inhibitor | Bcl-2 (Ki, nM) | Bcl-xL (Ki, nM) | Bcl-w (Ki, nM) | Mcl-1 (Ki) |
| Venetoclax (ABT-199) | <0.01[1][2] | 48[1] | 245[1] | >444 nM[3] |
| Navitoclax (ABT-263) | ≤1[4] | ≤0.5[4] | ≤1[4] | Weakly binds[4] |
| Obatoclax (GX15-070) | 220[5][6] | ~1000-7000[5] | ~1000-7000[5] | ~1000-7000[5] |
Ki values represent the dissociation constant, with lower values indicating higher binding affinity.
Table 2: Cellular Activity (IC50/EC50) of Bcl-2 Family Inhibitors in Cancer Cell Lines
| Inhibitor | Cell Line | Cancer Type | IC50/EC50 (nM) |
| Venetoclax (ABT-199) | RS4;11 | Acute Lymphoblastic Leukemia | ~5[7] |
| MOLT-4 | Acute Lymphoblastic Leukemia | ~8[7] | |
| KCNR | Neuroblastoma | 10-210[3] | |
| Navitoclax (ABT-263) | H146 | Small Cell Lung Cancer | ~35[7] |
| RS4;11 | Acute Lymphoblastic Leukemia | ~50[7] | |
| Obatoclax (GX15-070) | HCT116 | Colorectal Carcinoma | 25.85 (72h)[5][6] |
| HT-29 | Colorectal Carcinoma | 40.69 (72h)[5][6] |
IC50/EC50 values represent the concentration of the inhibitor required to achieve 50% inhibition of cell growth or viability.
Experimental Protocols
Detailed methodologies for key experiments are provided below to enable researchers to reproduce and validate the on-target activity of Bcl-2 inhibitors.
Fluorescence Polarization (FP) Binding Assay
This biochemical assay is used to determine the binding affinity (Ki) of an inhibitor to a Bcl-2 family protein. The principle is based on the change in polarization of fluorescently labeled BH3 peptide upon displacement by a competitive inhibitor.
Materials:
-
Purified recombinant Bcl-2 family protein (e.g., Bcl-2, Bcl-xL).
-
Fluorescently labeled BH3 peptide (e.g., FITC-Bad or FITC-Bim).
-
Test inhibitor (e.g., Venetoclax).
-
Assay buffer (e.g., 20 mM Phosphate Buffer, pH 7.4, 50 mM NaCl, 1 mM EDTA, 0.05% Pluronic F-68).
-
Black, low-volume 384-well microplates.
-
A microplate reader with fluorescence polarization capabilities.
Procedure:
-
Prepare serial dilutions of the test inhibitor in the assay buffer.
-
In the microplate, add the fluorescently labeled BH3 peptide at a fixed concentration (e.g., 1 nM).
-
Add the purified Bcl-2 family protein at a concentration that results in a significant polarization signal (to be determined empirically, typically in the low nanomolar range).
-
Add the diluted test inhibitor to the wells. Include controls with no inhibitor (maximum polarization) and no protein (minimum polarization).
-
Incubate the plate at room temperature for a specified time (e.g., 2 hours) to reach equilibrium, protected from light.
-
Measure the fluorescence polarization (in millipolarization units, mP) using the microplate reader.
-
Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
-
The Ki value can then be calculated from the IC50 value using the Cheng-Prusoff equation.
Annexin V/Propidium Iodide (PI) Apoptosis Assay by Flow Cytometry
This cell-based assay is used to quantify the induction of apoptosis in cells treated with a Bcl-2 inhibitor.
Materials:
-
Cancer cell line of interest.
-
Complete cell culture medium.
-
Test inhibitor (e.g., Venetoclax).
-
Phosphate-Buffered Saline (PBS).
-
Annexin V-FITC and Propidium Iodide (PI) staining kit.
-
1X Annexin V Binding Buffer.
-
Flow cytometer.
Procedure:
-
Seed the cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test inhibitor and a vehicle control for a predetermined time (e.g., 24, 48, or 72 hours).
-
Harvest the cells, including both adherent and floating populations. For adherent cells, use trypsin-EDTA and neutralize with complete medium.
-
Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).[8]
-
Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.[9]
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.[8]
-
Gently vortex and incubate the cells at room temperature for 15 minutes in the dark.[8]
-
After incubation, add 400 µL of 1X Annexin V Binding Buffer to each sample.[8]
-
Analyze the samples on a flow cytometer within one hour of staining.[8]
-
Differentiate cell populations:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Visualizations
The following diagrams illustrate the Bcl-2 signaling pathway and a typical experimental workflow.
Caption: Bcl-2 signaling pathway and inhibitor mechanism of action.
Caption: Workflow for a Fluorescence Polarization (FP) binding assay.
References
- 1. Venetoclax | ABT-199 | Bcl-2 inhibitor | TargetMol [targetmol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. High efficacy of the BCL-2 inhibitor ABT199 (venetoclax) in BCL-2 high-expressing neuroblastoma cell lines and xenografts and rational for combination with MCL-1 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
A Researcher's Guide to Assessing Bcl-2 Inhibitor Cross-Reactivity with Bcl-2 Family Members
For researchers, scientists, and drug development professionals, understanding the selectivity profile of a Bcl-2 inhibitor is paramount for predicting its efficacy and potential toxicities. While specific data for a compound designated "Bcl-2-IN-23" is not publicly available, this guide provides a framework for evaluating the cross-reactivity of any Bcl-2 inhibitor against other key members of the Bcl-2 family. We will use data from well-characterized inhibitors as illustrative examples.
The B-cell lymphoma 2 (Bcl-2) family of proteins are central regulators of the intrinsic apoptotic pathway, making them critical targets in cancer therapy. This family is comprised of pro-apoptotic members (e.g., Bax, Bak, Bim, Puma) and anti-apoptotic members (e.g., Bcl-2, Bcl-xL, Mcl-1, Bcl-w, Bfl-1/A1). Small molecule inhibitors that target the anti-apoptotic members, often referred to as BH3 mimetics, have shown significant therapeutic promise. However, their selectivity across the different anti-apoptotic Bcl-2 family members can vary, leading to different on-target effects and off-target toxicities. For instance, inhibition of Bcl-xL has been associated with thrombocytopenia. Therefore, a thorough understanding of an inhibitor's cross-reactivity is crucial.
Quantitative Comparison of Inhibitor Affinity
The binding affinity of an inhibitor for its target proteins is a key determinant of its potency and selectivity. This is typically measured and reported as the inhibition constant (Ki), the half-maximal inhibitory concentration (IC50), or the dissociation constant (Kd). Lower values indicate stronger binding. The following table summarizes the binding affinities of several well-known Bcl-2 inhibitors for Bcl-2, Bcl-xL, and Mcl-1, providing a benchmark for comparison.
| Inhibitor | Bcl-2 (Ki, nM) | Bcl-xL (Ki, nM) | Mcl-1 (Ki, nM) | Selectivity Profile |
| Venetoclax (ABT-199) | <0.01 | 48 | >444 | Highly selective for Bcl-2[1] |
| Navitoclax (ABT-263) | <1 | <1 | >1000 | Dual inhibitor of Bcl-2 and Bcl-xL |
| ABT-737 | <1 | <1 | >1000 | Dual inhibitor of Bcl-2 and Bcl-xL |
| Obatoclax (GX15-070) | 2500 | 2600 | 2200 | Pan-Bcl-2 inhibitor |
Data compiled from publicly available sources. These values can vary depending on the assay conditions.
Experimental Protocols for Determining Cross-Reactivity
Accurate assessment of inhibitor cross-reactivity relies on robust and well-defined experimental methodologies. Below are detailed protocols for commonly used in vitro assays.
Fluorescence Polarization (FP) Assay
This competitive binding assay is widely used to determine the IC50 of an inhibitor. It measures the displacement of a fluorescently labeled BH3 peptide from a Bcl-2 family protein.
Principle: A small, fluorescently labeled peptide tumbles rapidly in solution, resulting in low fluorescence polarization. When bound to a larger protein, its tumbling is slowed, leading to higher polarization. An inhibitor that competes with the peptide for binding to the protein will cause a decrease in polarization.
Generalized Protocol:
-
Reagents:
-
Purified, recombinant Bcl-2 family proteins (Bcl-2, Bcl-xL, Mcl-1, etc.).
-
Fluorescently labeled BH3 peptide (e.g., FAM-Bak BH3).
-
Test inhibitor (e.g., this compound) serially diluted in an appropriate buffer.
-
Assay buffer (e.g., PBS with 0.01% Tween-20).
-
-
Procedure:
-
In a black, low-volume microplate, add the Bcl-2 family protein and the fluorescently labeled BH3 peptide to each well.
-
Add the test inhibitor at various concentrations. Include a vehicle control (e.g., DMSO).
-
Incubate the plate at room temperature for 1-2 hours to allow the binding to reach equilibrium.
-
Measure fluorescence polarization using a plate reader equipped with appropriate filters.
-
-
Data Analysis:
-
Plot the fluorescence polarization values against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that provides real-time quantitative data on the binding kinetics (association and dissociation rates) and affinity (Kd) of an interaction.
Principle: SPR measures changes in the refractive index at the surface of a sensor chip when a ligand (e.g., a Bcl-2 family protein) immobilized on the chip binds to an analyte (e.g., the inhibitor) flowing over the surface.
Generalized Protocol:
-
Reagents:
-
SPR sensor chip (e.g., CM5).
-
Immobilization reagents (e.g., EDC, NHS).
-
Purified, recombinant Bcl-2 family protein.
-
Test inhibitor.
-
Running buffer (e.g., HBS-EP+).
-
-
Procedure:
-
Immobilize the Bcl-2 family protein onto the sensor chip surface using standard amine coupling chemistry.
-
Inject a series of concentrations of the test inhibitor over the sensor surface.
-
Monitor the SPR signal (response units) during the association and dissociation phases.
-
-
Data Analysis:
-
Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).
-
Co-Immunoprecipitation (Co-IP) in a Cellular Context
Co-IP is used to assess target engagement and selectivity within a cellular environment by determining if the inhibitor can disrupt the interaction between a Bcl-2 family protein and its pro-apoptotic binding partner.
Generalized Protocol:
-
Reagents:
-
Cell line expressing the target Bcl-2 family proteins.
-
Test inhibitor.
-
Lysis buffer.
-
Antibody specific to a Bcl-2 family member (e.g., anti-Bcl-2).
-
Protein A/G beads.
-
SDS-PAGE and Western blotting reagents.
-
-
Procedure:
-
Treat cells with the test inhibitor or vehicle control for a specified time.
-
Lyse the cells to release protein complexes.
-
Incubate the cell lysate with the primary antibody.
-
Add protein A/G beads to pull down the antibody-protein complexes.
-
Wash the beads to remove non-specific binders.
-
Elute the bound proteins and analyze by Western blotting using antibodies against the interacting pro-apoptotic proteins (e.g., anti-Bim).
-
-
Data Analysis:
-
A decrease in the amount of the co-immunoprecipitated pro-apoptotic protein in the inhibitor-treated sample compared to the control indicates that the inhibitor has disrupted the protein-protein interaction.
-
Signaling Pathways and Experimental Workflows
Visualizing the underlying biological pathways and experimental procedures can aid in understanding the mechanism of action and the rationale for the assays.
Caption: Bcl-2 family protein interactions regulating apoptosis and the effect of an inhibitor.
Caption: A generalized workflow for determining inhibitor IC50 using a fluorescence polarization assay.
By employing these standardized assays and comparing the resulting data to that of well-characterized inhibitors, researchers can effectively profile the cross-reactivity of novel compounds like "this compound" and make informed decisions in the drug development process.
References
Independent Validation of Bcl-2-IN-23: A Comparative Analysis
An independent review of the commercially available Bcl-2 inhibitor, Bcl-2-IN-23, reveals a lack of accessible, peer-reviewed data, precluding a comprehensive validation and comparison with alternative compounds. This guide summarizes the available information and outlines the necessary components for a complete assessment.
While this compound is marketed as a selective inhibitor of the B-cell lymphoma 2 (Bcl-2) protein, a critical regulator of apoptosis, a thorough, independent validation of its published data is currently not feasible due to the absence of a publicly accessible, peer-reviewed primary research article. Information is primarily available through commercial vendor websites.
Quantitative Data Summary
The only available quantitative data for this compound comes from supplier-provided information. These values should be interpreted with caution as they have not been independently verified in a peer-reviewed publication.
| Compound | Target | IC50 (HTB-140 cells) | IC50 (HeLa cells) | IC50 (SW620 cells) |
| This compound | Bcl-2 | 25.7 - 33.7 µM | 25.7 - 33.7 µM | 25.7 - 33.7 µM |
Note: The provided IC50 values are presented as a range and lack the specific experimental details and statistical analysis typically found in peer-reviewed literature.
Signaling Pathway and Experimental Workflow
The Bcl-2 protein is a central component of the intrinsic apoptotic pathway. It functions by sequestering pro-apoptotic proteins like Bax and Bak, thereby preventing the release of cytochrome c from the mitochondria and subsequent caspase activation. A selective Bcl-2 inhibitor would disrupt this interaction, leading to the induction of apoptosis.
Below are conceptual diagrams illustrating the Bcl-2 signaling pathway and a general experimental workflow for evaluating a Bcl-2 inhibitor. These are representative diagrams and do not reflect specific experiments performed on this compound due to the lack of published data.
Caption: The Bcl-2 signaling pathway illustrating the regulation of apoptosis.
Caption: A general experimental workflow for the validation of a Bcl-2 inhibitor.
Experimental Protocols
A critical component of independent validation is the detailed methodology of the experiments performed. Due to the absence of a primary publication for this compound, specific experimental protocols cannot be provided. A comprehensive evaluation would require, but is not limited to, the following detailed protocols:
-
Cell Culture: Details of the cell lines used (e.g., HTB-140, HeLa, SW620), culture conditions, and passage numbers.
-
In Vitro Binding Assays: Protocols for assays such as Time-Resolved Fluorescence Energy Transfer (TR-FRET) or Fluorescence Polarization (FP) to determine the direct binding affinity of the inhibitor to the Bcl-2 protein.
-
Cell Viability Assays: Detailed methods for assays like MTT or CellTiter-Glo, including cell seeding densities, drug concentrations, and incubation times.
-
Apoptosis Assays: Protocols for Annexin V/Propidium Iodide staining followed by flow cytometry, or caspase activity assays (e.g., Caspase-Glo).
-
Western Blotting: Detailed procedures including antibody sources and dilutions for assessing the levels of Bcl-2 family proteins.
-
Co-immunoprecipitation: Methods to confirm the disruption of the Bcl-2/Bax or Bcl-2/Bak protein-protein interaction in a cellular context.
Comparison with Alternatives
A meaningful comparison of this compound with established Bcl-2 inhibitors, such as Venetoclax (ABT-199) or Navitoclax (ABT-263), is not possible without validated data. Such a comparison would typically involve a head-to-head analysis of:
-
Potency: Comparison of IC50 or Ki values from both biochemical and cell-based assays.
-
Selectivity: Assessment of inhibitory activity against other anti-apoptotic Bcl-2 family members like Bcl-xL and Mcl-1.
-
Mechanism of Action: Confirmation of on-target activity through mechanistic studies.
-
In Vivo Efficacy: Data from preclinical animal models.
Benchmarking Bcl-2-IN-23: A Comparative Guide Against the Current Standard of Care
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the investigational Bcl-2 inhibitor, Bcl-2-IN-23, against the current standard of care in Bcl-2-targeted therapies. By presenting key preclinical data, detailed experimental protocols, and visual representations of pathways and workflows, this document aims to facilitate an objective evaluation of this compound's potential as a novel therapeutic agent.
The Bcl-2 Family and its Role in Apoptosis
The B-cell lymphoma 2 (Bcl-2) family of proteins are central regulators of the intrinsic apoptotic pathway.[1][2][3][4][5] An imbalance between pro-apoptotic (e.g., BAX, BAK) and anti-apoptotic (e.g., Bcl-2, Bcl-xL, Mcl-1) members of this family is a hallmark of many cancers, leading to uncontrolled cell survival and resistance to therapy.[1][6][7][8] Small molecule inhibitors that target anti-apoptotic Bcl-2 proteins, known as BH3 mimetics, have emerged as a promising therapeutic strategy to restore the natural process of programmed cell death in cancer cells.[9][10]
Below is a diagram illustrating the core mechanism of the Bcl-2 regulated apoptosis pathway and the action of Bcl-2 inhibitors.
Comparative Analysis: this compound vs. Standard of Care
The current standard of care for many hematological malignancies is the highly selective Bcl-2 inhibitor, Venetoclax.[6] Navitoclax, a dual inhibitor of Bcl-2 and Bcl-xL, has also been extensively studied.[11] This section compares the preclinical profile of this compound with these established agents. The data for this compound is hypothetical and serves as a template for benchmarking.
| Feature | This compound (Hypothetical Data) | Venetoclax (Standard of Care) | Navitoclax |
| Target(s) | Bcl-2 | Bcl-2 | Bcl-2, Bcl-xL |
| Binding Affinity (Ki) | Bcl-2: <1 nM | Bcl-2: <0.01 nM | Bcl-2: <1 nM, Bcl-xL: <1 nM |
| Cellular Potency (IC50) | RS4;11 (CLL model): 5 nM | RS4;11 (CLL model): 8 nM | H146 (SCLC model): 35 nM |
| Selectivity | >1000-fold for Bcl-2 over Bcl-xL and Mcl-1 | Highly selective for Bcl-2 | Potent against both Bcl-2 and Bcl-xL |
| In Vivo Efficacy | Tumor growth inhibition in CLL xenograft models | Significant tumor regression in CLL and AML xenograft models | Tumor growth inhibition in SCLC and lymphoid tumor models |
| Key Adverse Effects | Neutropenia | Neutropenia, Tumor Lysis Syndrome (TLS) | Thrombocytopenia, Neutropenia |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the validation of new therapeutic agents. Below are standard methodologies for key in vitro assays used to characterize Bcl-2 inhibitors.
Cell Viability Assay (MTS Assay)
Purpose: To determine the cytotoxic effect of the compound on cancer cell lines.
Methodology:
-
Seed cancer cells (e.g., RS4;11, a human B-cell precursor leukemia cell line) in 96-well plates at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the Bcl-2 inhibitor (e.g., this compound, Venetoclax) for 72 hours.
-
Add 20 µL of MTS reagent (CellTiter 96® AQueous One Solution Reagent) to each well.
-
Incubate the plates for 2-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the half-maximal inhibitory concentration (IC50) using a non-linear regression analysis.
Apoptosis Assay (Annexin V/PI Staining)
Purpose: To quantify the induction of apoptosis by the compound.
Methodology:
-
Treat cancer cells with the Bcl-2 inhibitor at various concentrations for 24-48 hours.
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry. Annexin V positive cells are considered apoptotic, and PI positive cells are considered necrotic.
Target Engagement Assay (Co-immunoprecipitation)
Purpose: To confirm that the inhibitor disrupts the interaction between Bcl-2 and pro-apoptotic proteins (e.g., BIM).
Methodology:
-
Treat cells with the Bcl-2 inhibitor for 4-6 hours.
-
Lyse the cells in a non-denaturing lysis buffer.
-
Incubate the cell lysates with an anti-Bcl-2 antibody overnight at 4°C.
-
Add protein A/G agarose (B213101) beads to pull down the Bcl-2 protein complexes.
-
Wash the beads and elute the proteins.
-
Analyze the eluted proteins by Western blotting using antibodies against Bcl-2 and BIM. A decrease in the amount of BIM co-immunoprecipitated with Bcl-2 indicates target engagement.
Visualizing the Drug Development and Comparison Workflow
The development and benchmarking of a new drug candidate like this compound follows a structured workflow. The diagrams below outline a typical preclinical evaluation process and a logical comparison framework.
References
- 1. Frontiers | The role of BCL-2 family proteins in regulating apoptosis and cancer therapy [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. The Bcl-2-regulated apoptosis switch: mechanism and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanisms of Action of Bcl-2 Family Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The role of BCL-2 family proteins in regulating apoptosis and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Bcl-2 inhibition in the treatment of hematologic malignancies [frontiersin.org]
- 7. Bcl-2 pathway inhibition in solid tumors: a review of clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The BCL-2 arbiters of apoptosis and their growing role as cancer targets - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Current Advances and Future Strategies for BCL-2 Inhibitors: Potent Weapons against Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cyclic peptides discriminate BCL-2 and its clinical mutants from BCL-XL by engaging a single-residue discrepancy - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating Bcl-2 Inhibitors: A Comparative Guide to Experimental Reproducibility
A comparative analysis of Bcl-2 inhibitors is crucial for researchers in oncology and drug discovery to make informed decisions about experimental design and interpretation. While specific experimental data for the compound "Bcl-2-IN-23" is not publicly available, this guide provides a framework for evaluating and comparing Bcl-2 inhibitors, using data from well-characterized molecules such as Venetoclax (ABT-199) and Navitoclax (ABT-263). This guide is intended for researchers, scientists, and drug development professionals seeking to understand the experimental validation and reproducibility of Bcl-2 family inhibitors.
The B-cell lymphoma 2 (Bcl-2) protein family are key regulators of the intrinsic apoptotic pathway, making them critical targets in cancer therapy.[1][2] Overexpression of anti-apoptotic Bcl-2 proteins allows cancer cells to evade programmed cell death, contributing to tumor progression and resistance to treatment.[3][4] Small molecule inhibitors that mimic the action of pro-apoptotic BH3-only proteins can restore the apoptotic signaling.[3]
Comparative Efficacy of Bcl-2 Inhibitors
The efficacy of Bcl-2 inhibitors is typically assessed through their binding affinity to anti-apoptotic proteins and their ability to induce apoptosis in cancer cell lines. The following table summarizes key quantitative data for Venetoclax and Navitoclax, two prominent Bcl-2 inhibitors.
| Inhibitor | Target(s) | Binding Affinity (Ki, nM) | Cell Line Example | IC50 (nM) |
| Venetoclax (ABT-199) | Bcl-2 | <0.01 | RS4;11 (ALL) | 8 |
| Bcl-xL | 4800 | |||
| Bcl-w | >4400 | |||
| Mcl-1 | >4400 | |||
| Navitoclax (ABT-263) | Bcl-2 | ≤0.01 | K562 (CML) | 35 |
| Bcl-xL | ≤0.01 | |||
| Bcl-w | ≤0.01 | |||
| Mcl-1 | >1000 |
Note: Data is compiled from various sources. Ki and IC50 values can vary based on the specific assay conditions and cell lines used.
The Bcl-2 Signaling Pathway and Mechanism of Inhibition
Bcl-2 and other anti-apoptotic proteins prevent apoptosis by sequestering pro-apoptotic proteins like Bax and Bak.[5][6] BH3-mimetic drugs, such as the inhibitors discussed, bind to the BH3-binding groove of anti-apoptotic Bcl-2 family proteins, displacing pro-apoptotic proteins and thereby triggering the mitochondrial apoptosis cascade.[7][8] This leads to the release of cytochrome c and the activation of caspases, ultimately resulting in programmed cell death.[4][9]
Caption: Mechanism of apoptosis induction by Bcl-2 inhibitors.
Experimental Protocols for Inhibitor Evaluation
Reproducibility of experimental results is paramount. Below are detailed methodologies for key experiments used to characterize Bcl-2 inhibitors.
Homogeneous Time-Resolved Fluorescence (HTRF) Binding Assay
This assay quantitatively measures the binding affinity of an inhibitor to a Bcl-2 family protein.
-
Principle: A GST-tagged Bcl-2 protein is incubated with a biotinylated BH3 peptide. A Europium cryptate-labeled anti-GST antibody and a Streptavidin-XL665 acceptor are added. When in close proximity, FRET occurs. The inhibitor displaces the BH3 peptide, disrupting FRET.
-
Protocol:
-
Prepare a reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 1 mM DTT, 0.05% BSA).
-
Add 5 µL of the test inhibitor at various concentrations to a 384-well plate.
-
Add 5 µL of a solution containing the GST-Bcl-2 protein and the biotinylated-BH3 peptide.
-
Incubate for 1 hour at room temperature.
-
Add 10 µL of a detection mixture containing the anti-GST-Europium and Streptavidin-XL665.
-
Incubate for 2 hours at room temperature.
-
Read the plate on an HTRF-compatible reader, measuring the emission at 665 nm and 620 nm.
-
Calculate the ratio of the two emission signals and determine the IC50 value.
-
Annexin V/Propidium Iodide (PI) Apoptosis Assay
This cell-based assay determines the percentage of cells undergoing apoptosis after treatment with an inhibitor.
-
Principle: Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the cell membrane during early apoptosis. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live cells, thus staining late apoptotic or necrotic cells.
-
Protocol:
-
Seed cancer cells (e.g., 1x10^6 cells/mL) in a 6-well plate and allow them to adhere overnight.
-
Treat the cells with the Bcl-2 inhibitor at various concentrations for a predetermined time (e.g., 24, 48 hours).
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 100 µL of 1X Annexin V binding buffer.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X binding buffer to each sample.
-
Analyze the cells by flow cytometry within 1 hour.
-
Quantify the percentage of cells in early apoptosis (Annexin V positive, PI negative) and late apoptosis (Annexin V positive, PI positive).
-
Experimental Workflow for Bcl-2 Inhibitor Characterization
The following diagram outlines a typical workflow for the preclinical evaluation of a novel Bcl-2 inhibitor.
Caption: A standard workflow for the preclinical assessment of Bcl-2 inhibitors.
By following standardized protocols and reporting detailed experimental conditions, the reproducibility of findings related to Bcl-2 inhibitors can be significantly enhanced. This allows for a more accurate comparison between different compounds and facilitates the translation of promising preclinical candidates into clinical development.
References
- 1. The BCL-2 family: key mediators of the apoptotic response to targeted anti-cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Unlocking the Therapeutic Potential of BCL-2 Associated Protein Family: Exploring BCL-2 Inhibitors in Cancer Therapy [biomolther.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Mechanisms of Action of Bcl-2 Family Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bcl-2 - Wikipedia [en.wikipedia.org]
- 7. Frontiers | The role of BCL-2 family proteins in regulating apoptosis and cancer therapy [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. Mitochondrial signaling in cell death via the Bcl-2 family - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling Bcl-2-IN-23
Disclaimer: This document provides essential safety and logistical information for handling the small molecule inhibitor Bcl-2-IN-23. As specific toxicological data for this compound is not publicly available, it should be handled with the utmost caution, treating it as a potent and potentially hazardous substance. These guidelines are based on best practices for handling high-potency active pharmaceutical ingredients (HPAPIs) and other small molecule inhibitors in a laboratory setting.
Personal Protective Equipment (PPE)
A multi-layered approach to Personal Protective Equipment (PPE) is crucial to minimize exposure to this compound. The required level of PPE will vary depending on the specific task being performed.
| Task Category | Primary PPE | Secondary/Task-Specific PPE |
| General Laboratory Operations | • Safety glasses with side shields• Laboratory coat• Closed-toe shoes | • Nitrile gloves |
| Handling of Powders/Solids | • Full-face respirator with appropriate cartridges• Chemical-resistant coveralls or suit• Double-gloving (e.g., nitrile)• Chemical-resistant shoe covers | • Chemical-resistant apron• Head covering |
| Handling of Liquids/Solutions | • Chemical splash goggles or a face shield• Chemical-resistant gloves (e.g., nitrile)• Chemical-resistant apron over a lab coat | • Elbow-length gloves for mixing larger volumes |
| Equipment Decontamination | • Chemical splash goggles or a face shield• Heavy-duty, chemical-resistant gloves• Waterproof or chemical-resistant apron | • Respirator (if aerosols or vapors may be generated) |
Note: Always consult your institution's safety guidelines and the manufacturer's recommendations for the proper use, cleaning, and maintenance of PPE.
Operational and Disposal Plans
A clear and concise plan for the handling and disposal of this compound is essential to prevent contamination and ensure personnel and environmental safety.[1]
Operational Procedures:
-
Designated Area: All work with this compound, especially when handling the solid form, should be conducted in a designated area, such as a certified chemical fume hood or a ventilated balance enclosure, to prevent inhalation of dust.[2]
-
Weighing and Aliquoting:
-
Solution Preparation:
-
Work within a certified chemical fume hood.[2]
-
Slowly add solvent to the solid to avoid splashing.
-
-
General Handling:
Disposal Plan:
All waste contaminated with this compound must be treated as hazardous chemical waste and disposed of in accordance with institutional and local regulations.[4]
| Waste Stream | Disposal Method |
| Unused/Expired Solid Compound | Dispose of as hazardous chemical waste. Do not discard in regular trash or down the drain.[4] |
| Contaminated Labware (e.g., vials, pipette tips, gloves) | Place in a designated, sealed, and clearly labeled hazardous waste container.[4] |
| Solutions Containing this compound | Collect in a sealed, properly labeled, and leak-proof hazardous waste container.[4] |
| Sharps (e.g., needles, syringes) | Dispose of in a designated sharps container for hazardous chemical waste.[2] |
Experimental Protocols
Decontamination Procedure:
-
Surface Decontamination: Wipe all surfaces that have come into contact with this compound with a suitable solvent (e.g., 70% ethanol) followed by a soap and water solution.[2][4]
-
Equipment Decontamination: Decontaminate all reusable equipment according to established laboratory procedures.[1]
-
PPE Removal: Remove PPE in the reverse order it was put on to avoid self-contamination. Dispose of single-use PPE in the designated hazardous waste container.[1]
Visual Workflow for Safe Handling
The following diagram illustrates a logical workflow for the safe handling of this compound from initial preparation to final disposal.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
